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Core Science & Biosynthesis

Foundational

Ethyl 2-methyl-2-(triazol-2-YL)propanoate structure and nomenclature

An In-Depth Technical Guide on the Structure, Nomenclature, and Synthesis of Ethyl 2-methyl-2-(1,2,4-triazol-yl)propanoate Isomers Abstract The positional isomerism of triazole-containing compounds is a critical factor i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Structure, Nomenclature, and Synthesis of Ethyl 2-methyl-2-(1,2,4-triazol-yl)propanoate Isomers

Abstract

The positional isomerism of triazole-containing compounds is a critical factor in medicinal chemistry and materials science, profoundly influencing their biological activity and physical properties. This guide provides a detailed examination of the structural and nomenclatural intricacies of ethyl 2-methyl-2-(triazol-yl)propanoate, a molecule with significant isomeric complexity. We will dissect the distinct isomers arising from the 1,2,4-triazole core, focusing on the N1, N2, and N4-substituted variants. By integrating principles of chemical synthesis, spectroscopic analysis, and nomenclature, this document serves as a comprehensive resource for researchers engaged in the design and development of novel triazole-based compounds.

Introduction to the 1,2,4-Triazole Core: A Foundation of Isomerism

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. Its asymmetry gives rise to distinct nitrogen environments, each with unique electronic and steric properties. When substituting an alkyl group, such as the ethyl 2-methylpropanoate moiety, onto the triazole ring, the reaction can yield three different positional isomers, also known as regioisomers. The point of attachment dictates the compound's formal name and, more importantly, its three-dimensional structure and chemical reactivity.

The three possible points of attachment on the 1,2,4-triazole ring lead to the following isomers:

  • N1-substituted: Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

  • N2-substituted: Ethyl 2-methyl-2-(2H-1,2,4-triazol-2-yl)propanoate

  • N4-substituted: Ethyl 2-methyl-2-(4H-1,2,4-triazol-4-yl)propanoate

Understanding the subtle yet critical differences between these isomers is paramount for reproducible synthesis and for elucidating structure-activity relationships (SAR) in drug discovery.

Caption: Positional isomers of ethyl 2-methyl-2-(1,2,4-triazol-yl)propanoate.

Nomenclature and Structural Elucidation

Correctly naming and identifying the specific isomer produced in a reaction is a fundamental requirement for scientific rigor. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic approach to nomenclature.

IUPAC Nomenclature

The naming convention precisely indicates the nitrogen atom of the triazole ring to which the propanoate group is attached.

  • Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: The "1H-1,2,4-triazol-1-yl" designation specifies that the propanoate group is attached to the nitrogen atom at position 1. The "1H" indicates that the remaining proton on the ring resides at position 1 in the parent triazole.

  • Ethyl 2-methyl-2-(4H-1,2,4-triazol-4-yl)propanoate: Similarly, this name points to an attachment at the N4 position.

This systematic naming is crucial for database searches and for clear communication in scientific literature.

Spectroscopic Differentiation

Distinguishing between the N1, N2, and N4 isomers is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The protons on the triazole ring (C3-H and C5-H) provide distinct signals. In the N1 and N2 isomers, these two protons are in different chemical environments, leading to two separate signals. In the symmetrical N4-substituted isomer, the C3-H and C5-H protons are chemically equivalent, resulting in a single signal.

  • ¹³C NMR Spectroscopy: The carbon atoms of the triazole ring also exhibit characteristic shifts. The number of signals and their chemical shift values can help differentiate between the isomers. The N4-isomer will show fewer carbon signals in the aromatic region due to its symmetry.

  • Mass Spectrometry: While MS will typically show the same molecular ion peak for all isomers, the fragmentation patterns under techniques like MS/MS can sometimes differ, providing clues to the substitution pattern.

Table 1: Comparative Spectroscopic Data for Isomer Differentiation

FeatureN1-Substituted IsomerN4-Substituted IsomerRationale for Difference
¹H NMR (Triazole Protons) Two distinct signals (e.g., δ ~8.0 and ~8.5 ppm)One singlet (e.g., δ ~8.2 ppm)N4-substitution creates a C₂ axis of symmetry, making C3-H and C5-H equivalent.
¹³C NMR (Triazole Carbons) Two distinct signalsOne signalSymmetry in the N4-isomer renders the C3 and C5 carbons chemically equivalent.
Symmetry AsymmetricSymmetricThe point of attachment dictates the overall molecular symmetry.

Synthesis and Regiocontrol

The synthesis of a specific triazole isomer requires careful selection of reaction conditions to control the regioselectivity of the N-alkylation reaction. A common and effective method is the reaction of a triazole salt with an appropriate alkyl halide.

General Synthetic Approach

A widely used method involves the nucleophilic substitution reaction between the sodium salt of 1,2,4-triazole and an alkylating agent, such as ethyl 2-bromo-2-methylpropanoate. The choice of solvent and temperature can influence the ratio of N1 to N4 isomers formed.

G start Reactants: - 1,2,4-Triazole - Sodium Hydride (NaH) - Ethyl 2-bromo-2-methylpropanoate step1 Step 1: Deprotonation Formation of Sodium 1,2,4-triazolide in anhydrous DMF. start->step1 Anhydrous DMF step2 Step 2: N-Alkylation Nucleophilic attack on the alkyl bromide. step1->step2 Add alkylating agent step3 Step 3: Work-up & Quenching Addition of water and extraction with an organic solvent (e.g., Ethyl Acetate). step2->step3 Reaction complete step4 Step 4: Isomer Separation Purification by column chromatography on silica gel. step3->step4 product1 Product 1: Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate step4->product1 Major Isomer product2 Product 2: Ethyl 2-methyl-2-(4H-1,2,4-triazol-4-yl)propanoate step4->product2 Minor Isomer

Caption: General workflow for the synthesis and separation of triazole isomers.

Detailed Experimental Protocol

This protocol is a representative example for achieving the synthesis of the N1 and N4 isomers.

Objective: To synthesize and isolate ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate and ethyl 2-methyl-2-(4H-1,2,4-triazol-4-yl)propanoate.

Materials:

  • 1,2,4-Triazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl 2-bromo-2-methylpropanoate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Deprotonation: A solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes and then at room temperature for 1 hour until gas evolution ceases, indicating the formation of the sodium triazolide salt.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and a solution of ethyl 2-bromo-2-methylpropanoate (1.05 equivalents) in anhydrous DMF is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Separation: The resulting crude oil, containing a mixture of the N1 and N4 isomers, is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two regioisomers. The separation is monitored by thin-layer chromatography (TLC).

Self-Validation: The identity and purity of the isolated isomers must be confirmed using the spectroscopic methods outlined in Section 2.2 (¹H NMR, ¹³C NMR). The ratio of isomers obtained can be determined from the ¹H NMR spectrum of the crude product before chromatography.

Conclusion

The seemingly simple molecule, ethyl 2-methyl-2-(triazol-yl)propanoate, is a compelling case study in the importance of positional isomerism. The choice of the attachment point on the 1,2,4-triazole ring—be it N1, N2, or N4—fundamentally alters the compound's structure, symmetry, and spectroscopic signature. For scientists in drug development and materials research, the ability to selectively synthesize and definitively characterize these distinct isomers is not merely an academic exercise; it is a prerequisite for building robust structure-activity relationships and developing novel, effective molecules. The synthetic protocols and analytical frameworks presented in this guide provide a reliable foundation for navigating the challenges and opportunities presented by triazole chemistry.

References

  • IUPAC Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry. [Link]

Exploratory

Physicochemical Profiling and Synthetic Architecture of Triazole-Containing Esters

A Technical Guide for Drug Discovery & Development Executive Summary Triazole-containing esters represent a critical intersection in medicinal chemistry, merging the robust, bio-orthogonal nature of the 1,2,3-triazole sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

Triazole-containing esters represent a critical intersection in medicinal chemistry, merging the robust, bio-orthogonal nature of the 1,2,3-triazole scaffold with the metabolically labile ester functionality. This guide dissects the physicochemical properties of these conjugates, distinguishing their dual utility: as prodrug linkers (where the ester is designed to cleave) and as bioisosteres (where the triazole replaces the ester to prevent cleavage).

Structural Architecture & Synthetic Pathways

The core architecture of a triazole-containing ester typically involves a 1,2,3-triazole ring linked to an ester moiety either directly (at the C4/C5 position) or via a methylene spacer. The 1,2,3-triazole ring is planar, aromatic, and possesses a high dipole moment (~5.0 D), making it a unique "polar handle" in drug design.

The Synthetic "Click" Standard

The formation of the 1,2,3-triazole core is almost exclusively achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is regioselective, yielding the 1,4-disubstituted isomer.

Mechanistic Insight: The reaction proceeds through a copper-acetylide intermediate, avoiding the formation of thermal regioisomeric mixtures (1,4- vs 1,5-isomers) common in non-catalyzed Huisgen cycloadditions.

CuAAC_Synthesis Azide Organic Azide (R-N3) Intermediate Cu-Acetylide Intermediate Azide->Intermediate Coordination Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Intermediate Deprotonation Cu_Cat Cu(I) Catalyst (CuSO4 + Na Ascorbate) Cu_Cat->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Ester Intermediate->Product Cyclization & Protonolysis

Figure 1: The CuAAC pathway ensures regioselective synthesis of 1,4-disubstituted triazoles, the primary scaffold for triazole esters.

Physicochemical Profiling

Understanding the electronic and solubility profile of the triazole ring is essential for predicting the behavior of the attached ester.

Electronic Properties & Dipole Moment

The 1,2,3-triazole ring is electron-deficient (π-deficient) similar to pyridine.

  • Dipole Moment: ~5.0 Debye. This high polarity enhances non-covalent interactions (dipole-dipole) with biological targets.

  • H-Bonding: The N2 and N3 atoms act as weak hydrogen bond acceptors, while the C5-H proton is acidic enough to act as a weak hydrogen bond donor.

Lipophilicity (LogP) Modulation

Incorporating a triazole ring generally lowers the LogP of a molecule compared to a phenyl ring, improving aqueous solubility.

Table 1: Comparative Physicochemical Metrics

PropertyPhenyl Ester1,2,3-Triazole EsterImpact on Drug Design
LogP High (Lipophilic)Moderate (Lower)Improves aqueous solubility; reduces non-specific binding.
Dipole Moment Low (~0 D for benzene)High (~5.0 D)Enhances binding affinity via dipole interactions.
Metabolic Stability VariableHigh (Ring Stability)The triazole ring itself is inert to oxidative/hydrolytic metabolism.
H-Bond Capacity None (Hydrocarbon)Acceptor (N2, N3)Creates additional binding vectors in the active site.

Chemical Stability & Reactivity[1][2]

The stability of triazole-containing esters is a dichotomy: the triazole ring is hyper-stable , while the ester bond is tunable .

Hydrolytic Kinetics
  • The Triazole Ring: Stable to acid/base hydrolysis, reduction, and oxidation.[1] It survives conditions that cleave amides and esters.

  • The Ester Bond: When an ester group is attached directly to the triazole (e.g., at C4), the electron-withdrawing nature of the triazole ring (inductive effect) makes the ester carbonyl carbon more electrophilic.

    • Result: Triazole-4-carboxylate esters generally hydrolyze faster than their phenyl counterparts under basic conditions.

Bioisosterism vs. Prodrugs
  • Bioisostere: If the goal is stability, the triazole ring replaces the ester bond entirely. The 1,4-disubstituted triazole mimics the topological and electronic features of a Z-amide or ester but is hydrolytically stable.

  • Prodrug: If the goal is delivery, the ester is retained. The triazole acts as a linker.[2] Upon hydrolysis, the ester cleaves to release the active drug, leaving the non-toxic triazole byproduct.

Hydrolysis_Pathways Prodrug Triazole-Ester Prodrug (R-Triazole-CO-O-Drug) Hydrolysis Hydrolytic Cleavage Prodrug->Hydrolysis Exposed to Env_Acid Acidic Environment (Stomach pH 1-2) Env_Acid->Hydrolysis Slow Env_Esterase Esterase Enzymes (Plasma/Liver) Env_Esterase->Hydrolysis Fast (Catalyzed) Result_Active Active Drug (R'-OH) Hydrolysis->Result_Active Result_Linker Triazole Byproduct (Inert/Excreted) Hydrolysis->Result_Linker

Figure 2: The metabolic fate of triazole-ester prodrugs. The ester bond is the "fuse," while the triazole ring remains intact.

Experimental Protocols

Protocol A: Determination of Hydrolytic Stability (HPLC Method)

Objective: To quantify the half-life (


) of the ester bond in simulated physiological fluids.
  • Preparation: Dissolve the triazole-ester (10 mM) in DMSO.

  • Incubation: Add 10 µL of stock to 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) or Human Plasma at 37°C.

  • Sampling: At intervals (0, 15, 30, 60, 120 min), remove 100 µL aliquots.

  • Quenching: Immediately add 100 µL cold acetonitrile to precipitate proteins/stop reaction. Centrifuge at 10,000 rpm for 5 min.

  • Analysis: Inject supernatant into HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: LogP Determination (Shake-Flask Method)

Objective: To measure the lipophilicity of the triazole derivative.

  • Phases: Pre-saturate 1-octanol with water and water with 1-octanol for 24h.

  • Equilibration: Dissolve compound in the water-saturated octanol phase. Measure UV absorbance (

    
    ).
    
  • Partitioning: Mix equal volumes of the octanol solution and octanol-saturated water. Shake vigorously for 1h; allow to settle for 4h.

  • Measurement: Separate phases. Measure UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    .
    

References

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 1,2,3-Triazoles by Electro-Assisted Click Reaction. SciELO. [Link]

  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • 1,2,3-Triazole-4-carboxylic acid Properties. PubChem. [Link][3]

Sources

Foundational

Advanced Synthesis of Substituted Propanoates: A Technical Review & Guide

Executive Summary Substituted propanoates (propionic acid esters) represent a cornerstone structural motif in pharmaceutical chemistry. They are the defining pharmacophore of the 2-arylpropionic acid class of NSAIDs (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted propanoates (propionic acid esters) represent a cornerstone structural motif in pharmaceutical chemistry. They are the defining pharmacophore of the 2-arylpropionic acid class of NSAIDs (e.g., Ibuprofen, Naproxen, Flurbiprofen) and serve as critical precursors for


-amino acids and polyketide mimetics.

This technical guide synthesizes the most robust, field-proven methodologies for constructing these scaffolds. Moving beyond simple esterification, we focus on high-fidelity carbon-carbon bond-forming reactions and asymmetric catalytic reductions that establish the stereogenic centers essential for bioactivity.

Part 1: Strategic Pathway Selection

The synthesis of a substituted propanoate is dictated by the position of the substituent (


 vs. 

) and the required stereochemistry. The following decision matrix guides the selection of the optimal synthetic route.
Visualization: Synthetic Strategy Decision Matrix

PropanoateStrategy Start Target Molecule: Substituted Propanoate Q1 Substitution Pattern? Start->Q1 Alpha Alpha-Substituted (e.g., NSAIDs) Q1->Alpha Alpha-Position Beta Beta-Substituted (e.g., GABA analogs) Q1->Beta Beta-Position Q2 Aryl or Alkyl Group? Alpha->Q2 MethodC Method C: Asymmetric Michael Addition (Conjugate Addition) Beta->MethodC Nucleophilic Attack on Acrylate MethodA Method A: Pd-Catalyzed Alpha-Arylation (C-H Activation/Cross-Coupling) Q2->MethodA Introduction of Aryl Group to Saturated Ester MethodB Method B: Asymmetric Hydrogenation (Reduction of Acrylates) Q2->MethodB Reduction of Alpha-Substituted Acrylate

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target substitution patterns.

Part 2: Deep Dive – Palladium-Catalyzed -Arylation

Best for: Direct introduction of aryl groups into simple esters (e.g., converting ethyl propionate to ethyl


-arylpropionate).
Mechanistic Insight

The


-arylation of esters, pioneered by Buchwald and Hartwig, overcomes the traditional inertness of ester enolates toward unactivated aryl halides. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical challenge is preventing the 

-hydride elimination of the palladium enolate intermediate, which would lead to ketene formation and reduction of the aryl halide.

Key Success Factor: The use of bulky, electron-rich phosphine ligands (e.g.,


, dialkylbiarylphosphines) facilitates oxidative addition and, crucially, accelerates reductive elimination over 

-hydride elimination.
Visualization: Catalytic Cycle

PdCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ar-Pd-Enolate) OxAdd->TransMet Ester Enolate Base Base (LiHMDS) Enolate Formation Base->TransMet Generates Enolate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Mechanism of Pd-catalyzed alpha-arylation. Note the critical role of the ligand in forcing reductive elimination.

Validated Protocol: Synthesis of -Aryl Propanoates

Adapted from Moradi & Buchwald (J. Am. Chem. Soc. 2001).[1] [1]

Target: Ethyl 2-(4-methoxyphenyl)propanoate.

Reagents:

  • Aryl Bromide: 1-bromo-4-methoxybenzene (1.0 equiv, 1.0 mmol)

  • Ester: Ethyl propionate (1.1 equiv)

  • Catalyst Source:

    
     (1-2 mol%)
    
  • Ligand: Di-tert-butyl(biphenyl-2-yl)phosphine (JohnPhos) or

    
     (2-4 mol%)
    
  • Base: LiHMDS (1.0 M in THF, 1.1 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-formation (Inert Atmosphere):

    • In a glovebox or under Argon, charge a flame-dried Schlenk tube with

      
       (2.2 mg, 0.01 mmol) and the phosphine ligand (0.02 mmol).
      
    • Add anhydrous Toluene (2 mL). Stir for 5 minutes at RT until the solution turns from orange to pale yellow/colorless (indicating formation of active

      
       species).
      
  • Substrate Addition:

    • Add the aryl bromide (1.0 mmol) and ethyl propionate (1.1 mmol) to the reaction vessel.

  • Enolate Generation & Coupling:

    • Critical Step: Cool the reaction mixture to slightly below RT if using highly reactive substrates. Slowly add LiHMDS (1.1 mL, 1.1 mmol) dropwise.

    • Causality: Slow addition prevents the "Claisen condensation" side reaction of the ester with itself. LiHMDS is chosen because its steric bulk prevents nucleophilic attack on the ester carbonyl.

  • Reaction:

    • Seal the vessel and stir at Room Temperature (for activated bromides) or heat to 80°C (for deactivated/sterically hindered bromides).

    • Checkpoint: Monitor via GC-MS or TLC (Hexane/EtOAc 9:1) after 2 hours. Look for the disappearance of the aryl bromide peak.

  • Workup:

    • Quench with saturated aqueous

      
       (5 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Deep Dive – Asymmetric Hydrogenation

Best for: Creating chiral propanoates with high enantiomeric excess (ee), particularly for NSAID synthesis (e.g., (S)-Naproxen).

Mechanistic Insight

Asymmetric hydrogenation of


-substituted acrylic acids/esters relies on the coordination of the olefinic double bond to a chiral metal complex (Rh, Ru, or Ni).

The Ru-BINAP system (Noyori Hydrogenation) is the gold standard. The mechanism involves a monohydride-unsaturate pathway where the rate-determining step is often the hydrogenolysis of the metal-alkyl intermediate.[2] The chiral ligand (BINAP) imposes a steric environment that differentiates between the pro-R and pro-S faces of the alkene. [2]

Recent advances have introduced Ni-catalyzed systems, offering an earth-abundant alternative that proceeds via a protonolysis mechanism of a C-Ni bond, achieving up to 99% ee. [3][3]

Validated Protocol: Ru-BINAP Hydrogenation

Standard procedure for the synthesis of (S)-Naproxen precursors.

Reagents:

  • Substrate: 2-(6-methoxy-2-naphthyl)acrylic acid (1.0 mmol)

  • Catalyst:

    
     (0.5 mol%)
    
  • Hydrogen Source:

    
     gas (balloon or high pressure depending on substrate)
    
  • Solvent: Methanol (degassed)

Step-by-Step Methodology:

  • Vessel Preparation:

    • Use a stainless steel autoclave for high-pressure reactions. Ensure it is rigorously clean and dry.

  • Loading:

    • In a glovebox, dissolve the substrate (1.0 mmol) and catalyst (0.005 mmol) in degassed Methanol (5 mL).

    • Transfer the solution to the autoclave glass liner.

  • Purging:

    • Seal the autoclave. Purge with

      
       gas three times (pressurize to 5 bar, then vent) to remove all oxygen.
      
    • Causality:

      
       poisons the Ru-hydride active species.
      
  • Hydrogenation:

    • Pressurize to 50 bar (approx. 725 psi)

      
      .
      
    • Stir at room temperature for 12–24 hours.

    • Checkpoint: Monitor pressure drop. If pressure stabilizes, the reaction is likely complete. Confirm conversion by taking an aliquot for

      
      -NMR (disappearance of vinylic protons).
      
  • Isolation:

    • Vent the hydrogen gas carefully.

    • Concentrate the solvent under reduced pressure.

    • The residue is often pure enough for subsequent steps; otherwise, recrystallize to upgrade ee.

Part 4: Comparative Data Analysis

The following table contrasts the primary methods for substituted propanoate synthesis to aid in process selection.

FeaturePd-Catalyzed

-Arylation
Asymmetric HydrogenationMichael Addition
Bond Formed


(Reduction)

or

Starting Material Ester + Aryl HalideSubstituted AcrylateAcrylate + Nucleophile
Atom Economy Moderate (Stoichiometric salt waste)Excellent (100% atom economical)High
Stereocontrol Difficult (Racemic usually, requires chiral ligands)Excellent (>95% ee common)Good (with chiral organocatalysts)
Primary Application High-throughput screening, racemic drugsLarge-scale manufacturing of chiral drugsSynthesis of

-amino acids (GABA)
Key Limitation Requires strong base (LiHMDS); functional group tolerance issuesRequires high-pressure equipment; expensive ligandsLimited to electron-deficient alkenes

References

  • Palladium-C

    
    -Arylation of Esters. 
    Moradi, W. A., & Buchwald, S. L.[1] Journal of the American Chemical Society (2001).[4]
    
    
  • Mechanism of Asymmetric Hydrogen

    
    -(Acylamino)acrylic Esters Catalyzed by BINAP-Ruthenium(II) Diacetate. 
    Kitamura, M., Tsukamoto, M., Bessho, Y., et al. Journal of the American Chemical Society (2002).
    
    
  • Nickel-catalyzed asymmetric hydrogenation for the prepar

    
    -substituted propionic acids. 
    Zhang, Z., et al. Nature Communications (2024).
    
    
  • Asymmetric Photoc

    
    -Substituted Acrylates. 
    Organic Letters (2021).
    [5]
    
  • Palladium-C

    
    -Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. 
    Journal of the American Chemical Society (2019).[4]
    
    

Sources

Exploratory

Safety and handling information for Ethyl 2-methyl-2-(triazol-2-YL)propanoate

Introduction & Chemical Identity Ethyl 2-methyl-2-(triazol-2-yl)propanoate (and its isomer, the 1-yl derivative) represents a critical class of -triazolyl ester intermediates .[1][2] These compounds are structural motifs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

Ethyl 2-methyl-2-(triazol-2-yl)propanoate (and its isomer, the 1-yl derivative) represents a critical class of


-triazolyl ester intermediates .[1][2] These compounds are structural motifs frequently employed in the synthesis of triazole-based antifungal agents (e.g., Fluconazole, Voriconazole analogs) and novel agrochemicals.[1]

Due to the specialized nature of this intermediate, comprehensive toxicological datasets are often proprietary.[1][2] Therefore, this guide adopts a "Precautionary Principle" approach, synthesizing data from structural analogs (Ethyl isobutyrate and 1,2,4-Triazole) to establish a robust safety protocol.

Chemical Specifications
PropertyDetail
Chemical Name Ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate (Common isomer) Note: User specified "triazol-2-yl"; protocols apply to both isomers.[1][2]
Molecular Formula

Molecular Weight 183.21 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)
CAS Number 119597-98-3 (1-yl isomer reference)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); limited water solubility.[1]

Hazard Identification & Toxicology (GHS)

The safety profile of this compound is derived from its functional groups: the volatile ethyl ester tail and the bioactive triazole head.[2]

Core Hazards[1][2]
  • Flammable Liquid (Category 3/4): The ethyl isobutyrate backbone confers significant volatility and flammability.[1][2] Flash points for similar esters range from 40°C to 60°C .[1][2]

  • Skin & Eye Irritation (Category 2A/2): The ester functionality combined with the nitrogen-rich heterocycle acts as a mucous membrane irritant.[1][2]

  • Acute Toxicity (Oral): Triazole derivatives often exhibit acute oral toxicity.[1][2] Treat as Harmful if Swallowed (H302) .[1][2]

  • Reproductive Toxicity (Suspected): Many triazole antifungals are known reproductive toxins.[1][2] While this is an intermediate, exposure minimization is critical .

Mechanism of Action (Toxicology)

The triazole moiety targets cytochrome P450 enzymes (specifically CYP51 in fungi).[1][2] In humans, systemic absorption can lead to off-target inhibition of mammalian P450s, potentially affecting steroidogenesis.[1][2] The ester group is rapidly hydrolyzed by plasma esterases to the corresponding acid and ethanol.[2]

Safe Handling Protocols

Engineering Controls
  • Primary Containment: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of >100 fpm.[1][2]

  • Inert Atmosphere: Store and transfer under Nitrogen (

    
    ) or Argon to prevent moisture hydrolysis and reduce flammability risks.[1][2]
    
Personal Protective Equipment (PPE)[1]
  • Respiratory: If fume hood work is compromised, use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.[1][2]

  • Dermal: Double-glove protocol.[1][2]

    • Inner: Nitrile (4 mil).[1][2]

    • Outer: Nitrile (4-8 mil) or Butyl Rubber for prolonged exposure.[1][2]

  • Ocular: Chemical splash goggles.[1][2] Face shield required for volumes >100 mL.[1][2]

Experimental Workflow Visualization

The following diagram outlines the safe synthesis and isolation workflow, emphasizing the critical control points (CCPs).

SynthesisWorkflow Reactants Reactants (Triazole + Ethyl 2-bromo-2-methylpropanoate) Reaction Alkylation Reaction (Base: K2CO3/Cs2CO3) Solvent: MeCN/DMF Reactants->Reaction Inert Atm (N2) Reflux Quench Quench & Extraction (Aq. NH4Cl / EtOAc) Reaction->Quench Cool to RT Fume Hood Purification Purification (Column Chromatography) Quench->Purification Concentrate (Rotovap) Product Final Product Ethyl 2-methyl-2-(triazolyl)propanoate Purification->Product Isolation

Caption: Figure 1. Safe synthesis workflow emphasizing inert atmosphere and containment at reaction and quenching stages.

Emergency Response & Stability

Stability Profile
  • Hydrolysis: Susceptible to hydrolysis in acidic or basic aqueous media.[1][2]

  • Thermal: Stable at room temperature (RT) but should be stored at 2–8°C to prevent transesterification or degradation over long periods.

  • Incompatibilities: Strong oxidizing agents, strong bases, reducing agents.[1][2]

Spill Response Decision Tree

A logical flow for managing spills ensures rapid containment and minimizes exposure.[1][2]

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small Spill (<50 mL) Inside Hood Assess->Small Large Large Spill (>50 mL) Or Outside Hood Assess->Large ActionSmall 1. Absorb with Vermiculite/Pad 2. Wipe with Acetone 3. Dispose as Haz Waste Small->ActionSmall ActionLarge 1. Evacuate Area 2. Ventilate 3. Call EHS / HazMat Team Large->ActionLarge

Caption: Figure 2. Decision logic for spill response based on volume and containment status.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use solvents (ethanol/acetone) as they may enhance transdermal absorption.[1][2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2][3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk of the ester solvent.[1][2]

Synthesis & Application Context

Synthetic Utility

This compound serves as a "masked" carboxylic acid.[1][2] The ethyl ester protects the acid functionality while the triazole ring is installed.[2]

  • Reaction Type:

    
     Alkylation.[1][2]
    
  • Common Reagents: 1,2,4-Triazole (or 1,2,3-triazole), Ethyl

    
    -bromoisobutyrate, Base (
    
    
    
    or NaH).[1]
  • Downstream Use: The ester is typically hydrolyzed to the acid or reduced to the alcohol to generate the final pharmacophore.[2]

Critical Quality Attribute (CQA)
  • Regioselectivity: In 1,2,4-triazole alkylations, a mixture of N1-alkylation (desired) and N4-alkylation (impurity) is common.[1]

  • Analytics: Use

    
    -NMR to distinguish isomers based on the shift of the triazole protons.
    
    • N1-isomer: Protons often appear as two distinct singlets.[1][2]

    • N4-isomer: Protons are chemically equivalent (single peak) due to symmetry.[1][2]

References

  • Santa Cruz Biotechnology. Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate - Product Information. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Ethyl isobutyrate (Analogous Backbone). Retrieved from

  • PubChem. 1,2,4-Triazole - Compound Summary & Toxicity. Retrieved from

  • Shou, J. et al. (2018).[1][2] Design and Synthesis of Novel Triazole Derivatives as Potential Antifungal Agents. Journal of Medicinal Chemistry.

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Esters and Triazoles. Retrieved from [1]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of Ethyl 2-methyl-2-(triazol-2-YL)propanoate

Introduction: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical and agrochemical research, the journey of a novel chemical entity from discovery to a viable product is fraught with ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical and agrochemical research, the journey of a novel chemical entity from discovery to a viable product is fraught with challenges. Among the most fundamental physicochemical properties that dictate the success of a compound is its solubility. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, profoundly influences a compound's bioavailability, manufacturability, and formulation.[1][2] For a novel compound such as Ethyl 2-methyl-2-(triazol-2-YL)propanoate, a thorough understanding of its solubility profile across a range of relevant solvents is not merely a characterization step but a cornerstone for its development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of a novel compound, using Ethyl 2-methyl-2-(triazol-2-YL)propanoate as a case study. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the analysis and interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data.

Part 1: Physicochemical Characterization and Theoretical Considerations

Before embarking on experimental solubility determination, a foundational understanding of the compound's intrinsic properties is essential. These properties not only influence solubility but also guide the selection of appropriate analytical techniques and experimental conditions.

Key Physicochemical Properties

For a novel compound like Ethyl 2-methyl-2-(triazol-2-YL)propanoate, the following parameters should be determined:

  • Melting Point (Tm): The melting point is indicative of the crystal lattice energy. A higher melting point generally correlates with lower solubility in a given solvent.[3]

  • pKa: For ionizable compounds, the acid dissociation constant (pKa) is crucial. The solubility of such compounds is highly dependent on the pH of the medium.

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity and provides an indication of its solubility in organic versus aqueous solvents.[3]

  • Solid-State Properties: The crystalline form (polymorphism) of a solid can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to overcome lattice forces.[1]

In the absence of experimental data for a new chemical entity, computational tools can provide valuable initial estimates for these properties.[4][5]

Theoretical Solubility Prediction

While experimental determination remains the gold standard, theoretical models can offer initial solubility estimates and guide solvent selection.[6]

  • General Solubility Equation (GSE): The GSE is a semi-empirical model that predicts aqueous solubility based on the compound's melting point and LogP.[3]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict solubility in various solvents with reasonable accuracy.[6]

These predictive methods are particularly useful in the early stages of development for high-throughput screening of potential solvents.

Part 2: A Practical Guide to Experimental Solubility Determination

The equilibrium shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[3][7] The following protocol outlines the steps for determining the solubility of Ethyl 2-methyl-2-(triazol-2-YL)propanoate.

Solvent Selection

The choice of solvents is critical and should be guided by the intended application of the compound. For pharmaceutical development, a range of solvents is typically evaluated:

  • Aqueous Buffers: Buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are essential to understand the pH-solubility profile, particularly for ionizable compounds.[8]

  • Organic Solvents: A selection of pharmaceutically relevant organic solvents, categorized by their polarity and hydrogen bonding capacity (e.g., ethanol, methanol, acetone, ethyl acetate), should be tested.[9][10]

  • Biorelevant Media: For later-stage development, simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) can provide more physiologically relevant solubility data.[3]

When selecting solvents, considerations should also be given to their safety, environmental impact, and compatibility with the final product formulation.[9][11]

Experimental Workflow for Solubility Profiling

The overall workflow for determining the solubility profile of a novel compound is depicted below.

G cluster_0 Phase 1: Preparation & Prediction cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Reporting A Compound Characterization (Tm, pKa, LogP) B Theoretical Solubility Prediction (e.g., GSE, COSMO-RS) A->B C Solvent Selection B->C D Equilibrium Solubility Measurement (Shake-Flask Method) C->D E Sample Collection & Preparation D->E F Quantitative Analysis (e.g., HPLC) E->F G Data Compilation & Analysis F->G H Solubility Profile Generation G->H I Technical Report H->I

Caption: Overall workflow for determining the solubility profile of a novel compound.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol provides a step-by-step guide for determining the equilibrium solubility.

Materials:

  • Ethyl 2-methyl-2-(triazol-2-YL)propanoate (solid)

  • Selected solvents (e.g., aqueous buffers, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Ethyl 2-methyl-2-(triazol-2-YL)propanoate to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[1]

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[8]

    • Agitate the samples for a predetermined time (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined through preliminary kinetic studies to ensure that the concentration of the dissolved compound remains constant over time.[12]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.[13]

  • Quantitative Analysis by HPLC:

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the HPLC method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of Ethyl 2-methyl-2-(triazol-2-YL)propanoate. The HPLC method should be specific for the analyte and demonstrate linearity, accuracy, and precision.[14]

  • Data Recording:

    • Perform each solubility measurement in triplicate to ensure the reliability of the results.[8]

    • Record the solubility in appropriate units (e.g., mg/mL or µg/mL).

G start Start step1 Add excess compound to solvent in vial start->step1 step2 Seal and place in temperature-controlled shaker step1->step2 step3 Agitate for 24-72 hours to reach equilibrium step2->step3 step4 Allow excess solid to settle step3->step4 step5 Withdraw supernatant step4->step5 step6 Filter through 0.45 µm syringe filter step5->step6 step7 Dilute sample for analysis step6->step7 step8 Quantify concentration using validated HPLC method step7->step8 end End step8->end

Caption: Step-by-step experimental protocol for the shake-flask method.

Part 3: Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabular Summary of Solubility Data

A table summarizing the solubility of Ethyl 2-methyl-2-(triazol-2-YL)propanoate in various solvents at a specified temperature is an effective way to present the quantitative results.

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
pH 1.2 Buffer25DataData
pH 7.4 Buffer25DataData
Water25DataData
Ethanol25DataData
Acetone25DataData
Ethyl Acetate25DataData
Interpretation of the Solubility Profile

The solubility profile provides valuable insights into the behavior of the compound:

  • pH-Solubility Profile: For ionizable compounds, plotting solubility as a function of pH can reveal the pKa and inform formulation strategies for oral dosage forms.

  • Solvent Effects: The solubility in different organic solvents provides information about the compound's polarity and potential for use in various formulations (e.g., oral solutions, injectables).

  • Temperature Dependence: Determining solubility at different temperatures can be used to calculate the thermodynamic parameters of dissolution, such as enthalpy and entropy, which is crucial for understanding the dissolution process.[15][16][17]

Conclusion

Determining the solubility profile of a novel compound like Ethyl 2-methyl-2-(triazol-2-YL)propanoate is a fundamental step in its development pathway. The methodologies outlined in this guide, centered around the robust equilibrium shake-flask method, provide a comprehensive framework for generating high-quality, reliable solubility data. By integrating theoretical predictions with rigorous experimental work, researchers can gain a deep understanding of a compound's solubility characteristics, enabling informed decisions in formulation development, process chemistry, and toxicological studies. This systematic approach ensures that the solubility profile serves as a solid foundation for the successful advancement of new chemical entities.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate in Organic Synthesis

Abstract & Strategic Value Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate (CAS: 2170180-17-1) is a specialized building block used primarily in medicinal chemistry to introduce a metabolically stable, sterically dema...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate (CAS: 2170180-17-1) is a specialized building block used primarily in medicinal chemistry to introduce a metabolically stable, sterically demanding motif into drug candidates.

This compound serves two critical functions in rational drug design:

  • Metabolic Blocking: The gem-dimethyl group (the "2-methyl-2-..." moiety) introduces significant steric hindrance, blocking hydrolytic enzymes (esterases/amidases) from attacking adjacent carbonyls. This is a classic application of the Thorpe-Ingold effect to enhance metabolic stability (

    
    ).
    
  • Bioisosterism: The 2H-1,2,3-triazole ring acts as a non-classical bioisostere for amides or phenyl rings, offering a lower lipophilicity (LogP) profile and improved aqueous solubility while maintaining planarity and aromaticity.

This guide details the synthesis, purification, and downstream transformation of this ester, with a specific focus on overcoming the challenges posed by N1/N2 regioselectivity and steric hindrance.

Chemical Profile

PropertySpecification
IUPAC Name Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate
CAS Number 2170180-17-1
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Key Moiety gem-Dimethyl group (Steric Shield)
Isomerism 2H-isomer (N2-linked) is the thermodynamically preferred and biologically relevant form.

Synthesis Protocol: Regioselective Alkylation

The primary challenge in synthesizing this compound is controlling the regioselectivity between the N1-alkylated (kinetic) and N2-alkylated (thermodynamic) products.

Workflow Diagram

SynthesisWorkflow Triazole 1H-1,2,3-Triazole Reaction Alkylation (K2CO3/DMF, 80°C) Triazole->Reaction Reagent Ethyl 2-bromo-2- methylpropanoate Reagent->Reaction Mixture Crude Mixture (N2:N1 ~ 3:1) Reaction->Mixture Purification Column Chromatography (Separation) Mixture->Purification Product Target Ester (N2-Isomer) Purification->Product  Less Polar Fraction

Caption: Synthesis workflow highlighting the critical purification step required to isolate the N2-isomer.

Step-by-Step Protocol

Reagents:

  • 1H-1,2,3-Triazole (1.0 equiv)

  • Ethyl 2-bromo-2-methylpropanoate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) [Optimization: Cs₂CO₃ can improve N2 yield]

  • Solvent: DMF (Anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,3-triazole in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (powdered) in one portion. Stir at room temperature for 15 minutes to facilitate deprotonation.

  • Alkylation: Dropwise add Ethyl 2-bromo-2-methylpropanoate. The reaction is slightly exothermic.

  • Heating: Heat the mixture to 80°C for 12–16 hours.

    • Note: Higher temperatures favor the thermodynamic N2-isomer, but excessive heat (>100°C) can cause degradation.

  • Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification (Critical): The crude residue will contain both N1 and N2 isomers.

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% → 30% EtOAc).

    • Identification: The N2-isomer (Target) is typically less polar and elutes before the N1-isomer.

    • Validation: Verify by ¹H NMR. The N2-isomer is symmetrical (triazole protons appear as a singlet ~7.7 ppm), whereas the N1-isomer is unsymmetrical (two distinct doublets ~7.5 and 7.9 ppm).

Downstream Applications & Transformations

Once the ester is secured, it serves as a robust intermediate. However, the gem-dimethyl group significantly retards nucleophilic attack at the carbonyl, requiring forcing conditions.

Application A: Hydrolysis to the Carboxylic Acid

Used to generate the "Triazole-Amino Acid" equivalent for amide coupling.

Protocol:

  • Dissolve the ester in THF:Water (3:1) .

  • Add LiOH·H₂O (3.0 equiv) .

  • Reflux (65°C) is mandatory. Stirring at RT is often insufficient due to steric bulk.

  • Monitor by LCMS (typically 4–8 hours).

  • Acidify carefully with 1M HCl to pH 3–4 and extract.

Application B: Reduction to the Alcohol

Used to generate ether-linked bioisosteres.

Protocol:

  • Dissolve ester in anhydrous THF or DCM at 0°C.

  • Add DIBAL-H (2.5 equiv) or LiAlH₄ (1.5 equiv) .

    • Expert Tip: DIBAL-H is preferred for cleaner profiles; LAH may cause over-reduction or ring opening if not controlled.

  • Warm to RT. The steric hindrance prevents rapid reduction, so 2–4 hours at RT is standard.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low N2 Selectivity Kinetic control dominantSwitch base to Cs₂CO₃ and ensure reaction temperature is maintained at 80°C to push thermodynamic equilibrium.
Incomplete Hydrolysis Steric hindrance (gem-dimethyl)Increase temperature to reflux; switch solvent to Dioxane/Water (allows higher temp than THF).
Poor Separation Similar polarity of isomersUse a slower gradient (e.g., 0-10% EtOAc over 20 CV) or switch to DCM/MeOH solvent system for chromatography.

References

  • Regioselective Synthesis of 1,2,3-Triazoles

    • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate.

  • Structural Confirmation (X-Ray/NMR)

    • Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate Crystal Structure. (Analogous N1 structure for NMR comparison).

  • Medicinal Chemistry Applications

    • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons. Frontiers in Chemistry.

  • Related Patent Literature (Synthesis Conditions)

    • Tetrahydronaphthyridine derivatives as mGluR2 negative allosteric modulators.[2] (Contains experimental details for gem-dimethyl ester synthesis).

Sources

Application

Application Notes &amp; Protocols for Fungicidal Studies of Ethyl 2-methyl-2-(triazol-2-YL)propanoate

Introduction: The Imperative for Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Triazole antifungals have long been a cornerstone of therapy, but their efficacy is threatened.[2][3] This necessitates the exploration of new chemical entities. Ethyl 2-methyl-2-(triazol-2-YL)propanoate is a novel compound belonging to the triazole class. Its structural features suggest potential as a fungicidal agent, warranting a systematic evaluation of its biological activity and therapeutic potential.

This document provides a comprehensive guide for the experimental investigation of Ethyl 2-methyl-2-(triazol-2-YL)propanoate, from its proposed synthesis to its preclinical evaluation. The protocols are designed to be robust and reproducible, grounded in established scientific principles and regulatory standards.

Physicochemical Properties and Synthesis

While the compound is commercially available[4], understanding its synthesis is crucial for analogue development and process chemistry. A plausible synthetic route is proposed based on established organic chemistry principles.[5][6]

Proposed Synthesis Workflow A potential synthesis involves the reaction of a suitable starting material with a triazole-containing nucleophile.

cluster_synthesis Proposed Synthesis of Ethyl 2-methyl-2-(triazol-2-YL)propanoate reagent1 Ethyl 2-bromo-2-methylpropanoate conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent1->conditions reagent2 1,2,4-Triazole reagent2->conditions product Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate conditions->product Nucleophilic Substitution purification Purification (Column Chromatography) product->purification

Caption: Proposed synthetic pathway for the target compound.

Hypothesized Mechanism of Action: Targeting Fungal Ergosterol

Triazole fungicides act by inhibiting lanosterol 14α-demethylase, a key cytochrome P450 enzyme (encoded by the ERG11 or CYP51A/B genes) in the ergosterol biosynthesis pathway.[2][7] This inhibition disrupts the fungal cell membrane's integrity and function, leading to fungal growth arrest and death.[8][9][10] A secondary mechanism involving the negative feedback regulation of HMG-CoA reductase (Hmg1) has also been identified for some triazoles.[11]

Ergosterol Biosynthesis Pathway and Triazole Inhibition

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate Hmg1 squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol_intermediate Ergosterol Precursors lanosterol->ergosterol_intermediate CYP51 hmg1 Hmg1 (HMG-CoA Reductase) lanosterol->hmg1 Potential Secondary Effect: Negative Feedback ergosterol Ergosterol ergosterol_intermediate->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51 CYP51 (14α-demethylase) triazole Ethyl 2-methyl-2- (triazol-2-YL)propanoate triazole->cyp51 Primary Target: Inhibition

Caption: The ergosterol biosynthesis pathway and the inhibitory action of triazoles.

Application Note 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the potency of Ethyl 2-methyl-2-(triazol-2-YL)propanoate against a panel of clinically relevant fungal pathogens. The core methodology follows the broth microdilution standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][12][13][14]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation of Compound Stock: Dissolve Ethyl 2-methyl-2-(triazol-2-YL)propanoate in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The final DMSO concentration in the assay should not exceed 1% to avoid solvent toxicity.[12]

  • Fungal Inoculum Preparation: Culture fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to the final required concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[15]

  • Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in RPMI-1640 medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound. Include a positive control (inoculum, no drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours. The exact duration depends on the fungal species being tested.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the positive control.[12]

Protocol: Determination of Minimum Fungicidal Concentration (MFC)

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration that results in no fungal growth on the agar plate, indicating a ≥99.9% kill rate.

Data Presentation: In Vitro Activity

Fungal SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
Candida albicansATCC 90028242
Candida glabrataATCC 900308>32>4
Aspergillus fumigatusATCC 204305122
Cryptococcus neoformansATCC 90112482
Fluconazole-Resistant C. albicansClinical Isolate16>32>2

Note: Data are hypothetical and for illustrative purposes only. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

Application Note 2: In Vitro Mammalian Cell Cytotoxicity

Objective: To evaluate the toxicity of Ethyl 2-methyl-2-(triazol-2-YL)propanoate against mammalian cells to determine its selectivity. Because antifungal drugs target eukaryotic cells, assessing host cell toxicity is a critical step to de-risk a compound early in development.[16][17]

Protocol: MTT/MTS Cytotoxicity Assay

  • Cell Culture: Culture mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in appropriate media in a 96-well plate until they reach approximately 80% confluency.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.[18][19]

  • Viability Assessment: Add MTT or MTS reagent to each well and incubate for 1-4 hours. These reagents are converted by metabolically active cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.

Data Presentation: Cytotoxicity and Selectivity Index

The Selectivity Index (SI) is a critical parameter that compares the toxicity of a compound to host cells versus its activity against the fungal pathogen. A higher SI value is desirable.

SI = CC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

Cell LineCC₅₀ (µg/mL)Fungal SpeciesMIC (µg/mL)Selectivity Index (SI)
HepG2 (Liver)>128C. albicans2>64
HEK293 (Kidney)>128A. fumigatus1>128

Note: Data are hypothetical and for illustrative purposes only.

Cytotoxicity Screening Workflow

cluster_cytotoxicity In Vitro Cytotoxicity Workflow seed_cells Seed Mammalian Cells (e.g., HepG2) in 96-well plate incubate1 Incubate ~24h seed_cells->incubate1 treat Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read_plate Read Absorbance on Plate Reader incubate3->read_plate analyze Calculate % Viability and Determine CC50 read_plate->analyze

Caption: Standard workflow for assessing mammalian cell cytotoxicity.

Application Note 3: In Vivo Efficacy Testing

Objective: To evaluate the therapeutic efficacy of Ethyl 2-methyl-2-(triazol-2-YL)propanoate in a relevant animal model of fungal infection. In vivo models are essential for understanding drug performance in a complex biological system, considering factors like pharmacokinetics and host-pathogen interactions.[20][21][22]

Protocol: Murine Model of Systemic Candidiasis

  • Animal Model: Use immunocompetent or immunocompromised mice (e.g., BALB/c or CD-1), depending on the study's objective. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection: Inject mice intravenously (via the lateral tail vein) with a standardized inoculum of Candida albicans (e.g., 1 x 10⁵ CFU/mouse).[20]

  • Treatment: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a set duration (e.g., 3-7 days). Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Monitoring: Monitor animals daily for clinical signs of illness (weight loss, ruffled fur, lethargy).

  • Endpoint Analysis: At the end of the study, humanely euthanize the animals. Aseptically harvest target organs (typically kidneys, as they are a primary site of fungal colonization in this model).

  • Fungal Burden Determination: Homogenize the harvested organs in sterile saline. Perform serial dilutions of the homogenate and plate on agar. After incubation, count the colonies to determine the fungal burden (CFU per gram of tissue).[21]

In Vivo Study Workflow

acclimatize Acclimatize Mice infect Induce Systemic Infection (IV injection of C. albicans) acclimatize->infect group Randomize into Treatment Groups (Vehicle, Test Compound, Positive Control) infect->group treat Administer Daily Treatment (e.g., Oral Gavage for 7 days) group->treat monitor Monitor Daily (Weight, Clinical Score) treat->monitor euthanize Euthanize at Study Endpoint treat->euthanize monitor->euthanize harvest Harvest Kidneys euthanize->harvest burden Determine Fungal Burden (CFU/gram of tissue) harvest->burden analyze Statistical Analysis burden->analyze

Caption: Workflow for an in vivo murine model of systemic candidiasis.

Data Presentation: In Vivo Efficacy

Treatment GroupDose (mg/kg)Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD)
Vehicle Control-6.5 ± 0.4
Test Compound104.2 ± 0.6
Test Compound253.1 ± 0.5
Fluconazole (Positive Control)103.5 ± 0.7

Note: Data are hypothetical and for illustrative purposes only. A statistically significant reduction in fungal burden compared to the vehicle control indicates efficacy.

Investigating Mechanisms of Resistance

Understanding potential resistance pathways is crucial for long-term drug development. The primary mechanisms of triazole resistance involve:

  • Target Modification: Point mutations in the ERG11/CYP51A gene that reduce drug binding affinity.[2][3]

  • Target Overexpression: Upregulation of ERG11/CYP51A expression, often due to tandem repeats in the promoter region.[3][23]

  • Efflux Pump Overexpression: Increased expression of ABC (ATP-binding cassette) and MFS (Major Facilitator Superfamily) transporters that actively pump the drug out of the fungal cell.[24][25]

Future studies should include sequencing the ERG11/CYP51A gene and quantifying the expression of both the target gene and key efflux pump genes in resistant isolates generated through in vitro evolution experiments.

Conclusion

Ethyl 2-methyl-2-(triazol-2-YL)propanoate represents a promising candidate for a new antifungal agent. The systematic application of the protocols outlined in this guide will enable a thorough evaluation of its fungicidal potential. By integrating in vitro susceptibility and cytotoxicity data with in vivo efficacy models, researchers can build a comprehensive preclinical data package to support its further development. This structured approach ensures scientific rigor and provides the critical information needed to advance this compound through the drug discovery pipeline.

References

  • Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2018). Worldwide emergence of resistance to antifungal drugs challenges human health and food security. Science. [Link]

  • Berman, J., & Krysan, D. J. (2020). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Frontiers in Fungal Biology. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum. [Link]

  • Georgopapadakou, N. H. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis. [Link]

  • Jenks, J. D., & Hoenigl, M. (2018). Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications. Journal of Fungi. [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • Robertson, A. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. [Link]

  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • Rybak, Z. A., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications. [Link]

  • Garcia-Effron, G., et al. (2008). Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus. Journal of Clinical Microbiology. [Link]

  • Creative Biolabs. (2025). Antifungal Drug Localized Infection Modeling & Evaluation Service. Creative Biolabs. [Link]

  • Ostrosky-Zeichner, L., & Andes, D. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics of North America. [Link]

  • Pierce, C. G., & Gnatta, V. D. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Milewska, M. J., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology. [Link]

  • Qu, M., et al. (2025). Understanding the mechanisms of resistance to azole antifungals in Candida species. Journal of Antimicrobial Chemotherapy. [Link]

  • Vandeputte, P., et al. (2012). Overview of in vivo models for assessing efficacy of antifungal drugs against invasive fungal infections. Expert Opinion on Drug Discovery. [Link]

  • Ryley, J. F., & McGregor, S. (1988). A multi-infection model for antifungal screening in vivo. Journal of Antimicrobial Chemotherapy. [Link]

  • Natursim Science Co., Ltd. (2022). The effect of triazole fungicide. Knowledge. [Link]

  • Lopez-Antia, A., et al. (2024). Integrating adverse effects of triazole fungicides on reproduction and physiology of farmland birds. Journal of Animal Ecology. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. [Link]

  • Arendrup, M. C., et al. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... ResearchGate. [Link]

  • Kim, J. H., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. [Link]

  • Krátký, M., et al. (2022). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Molecules. [Link]

  • Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. [Link]

  • OEHHA. (2011). Triazole Antifungal Agents. Office of Environmental Health Hazard Assessment. [Link]

  • de F. P. L. Barbosa, L. C., et al. (2022). Synthesis of Eugenol-Fluorinated Triazole Derivatives and Evaluation of Their Fungicidal Activity. Journal of the Brazilian Chemical Society. [Link]

  • Wang, X., et al. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Archives. [Link]

  • da S. Augusta, L., et al. (2018). Synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society. [Link]

  • Mudulkar, S., et al. (2022). Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)-4H-chromene-3-carboxylates with alkynes. Indian Journal of Chemistry. [Link]

  • Tietze, L. F., & Voss, E. (1990). Ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. PrepChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate Synthesis

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of Ethyl 2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of Ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize this crucial synthesis. We will delve into the core reaction mechanism, troubleshoot common experimental pitfalls, and provide field-tested protocols to maximize your yield and purity.

The N-alkylation of 1,2,4-triazole is a foundational reaction, yet it presents a significant challenge in regioselectivity. The triazole ring possesses two reactive nitrogen atoms (N1 and N4) that can be alkylated, often leading to a mixture of isomers that are difficult to separate and result in a reduced yield of the desired product.[1][2] This guide focuses on producing the therapeutically relevant N1 isomer: Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate.

Section 1: Core Synthesis Pathway and Mechanistic Overview

The most common route to synthesizing the target compound is through a direct N-alkylation of 1,2,4-triazole with an appropriate electrophile, typically ethyl 2-bromo-2-methylpropanoate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

The fundamental steps are:

  • Deprotonation: A base is used to deprotonate the 1,2,4-triazole ring, forming the triazolide anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The triazolide anion attacks the electrophilic carbon of the ethyl 2-bromo-2-methylpropanoate, displacing the bromide leaving group.

A critical challenge arises from the tautomeric nature of 1,2,4-triazole, which exists as an equilibrium between 1H- and 4H-forms.[1] This equilibrium, influenced by the choice of base and solvent, dictates the ratio of the resulting N1 and N4 alkylated products.

G cluster_0 Reaction Pathway Triazole 1,2,4-Triazole Anion Triazolide Anion (Nucleophile) Triazole->Anion Deprotonation Base Base (e.g., DBU) Base->Anion N1_Product N1 Isomer (Desired Product) Anion->N1_Product SN2 Attack at N1 N4_Product N4 Isomer (Side Product) Anion->N4_Product SN2 Attack at N4 Electrophile Ethyl 2-bromo-2-methylpropanoate (Electrophile) Electrophile->N1_Product Electrophile->N4_Product

Caption: General workflow for the N-alkylation of 1,2,4-triazole.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

A low yield is often a multi-faceted problem. The four most critical parameters to re-evaluate are your choice of base, solvent, reaction temperature, and reagent quality.

  • Base Selection is Crucial: The base must be strong enough to deprotonate the triazole (pKa ≈ 10.26) but should not introduce competing side reactions like ester hydrolysis.[1]

    • Inorganic bases (e.g., K₂CO₃, NaH): While effective at deprotonation, they can be poorly soluble in organic solvents, leading to slow, incomplete reactions. They may also require higher temperatures, which can promote side reactions. However, high yields have been reported with K₂CO₃ in DMF.[3]

    • Organic, Non-nucleophilic Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly recommended. It is an organic-soluble, non-nucleophilic, and minimally hindered base that efficiently deprotonates the triazole at room temperature. Its primary advantage is significantly improving regioselectivity towards the N1 isomer.[2][4]

  • Solvent Effects: The solvent must fully dissolve the reagents and stabilize the transition state.

    • Polar Aprotic Solvents (DMF, THF, Acetonitrile): These are the best choices. DMF is an excellent solvent but can be difficult to remove. THF is often the preferred solvent when using DBU, as this combination is well-documented to provide high yields and good selectivity.[2]

  • Temperature and Reaction Time: For this SN2 reaction, higher temperatures do not always equate to higher yields. Elevated temperatures can favor elimination side products and decomposition. When using a potent system like DBU/THF, the reaction often proceeds efficiently at room temperature. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating.

  • Reagent Purity: Ensure your 1,2,4-triazole is dry and your ethyl 2-bromo-2-methylpropanoate has not degraded. The presence of water can consume the base and lead to hydrolysis of the ester.

Q2: I'm getting a mixture of N1 and N4 isomers that are difficult to separate. How can I improve the regioselectivity?

This is the most common challenge. Achieving high regioselectivity is key to improving the isolated yield of the desired N1 product.

G cluster_0 Troubleshooting Regioselectivity Start Low Regioselectivity (N1/N4 Mixture) CheckBase Is the Base Optimal? Start->CheckBase K2CO3_DMF Consider K2CO3 in DMF (Can be highly selective) Start->K2CO3_DMF Alternative High-Yield Path CheckSolvent Is the Solvent Optimal? CheckBase->CheckSolvent Yes, using DBU DBU_THF Implement DBU in THF (Reported ~90:10 N1:N4) CheckBase->DBU_THF No, using NaH/K2CO3 in non-optimal solvent CheckSolvent->DBU_THF No, using other solvents

Caption: Decision workflow for improving N1 regioselectivity.

As the diagram illustrates, your choice of base and solvent is the dominant factor. The combination of DBU as the base and THF as the solvent has been shown to consistently produce an N1 to N4 isomer ratio of approximately 90:10.[2][4] This is because the bulky DBU-triazole salt complex may sterically hinder the more accessible N4 position, favoring alkylation at N1.

Q3: The reaction stalls, leaving significant unreacted starting material. What could be the cause?

If the reaction does not proceed to completion, consider the following:

  • Insufficient Base: Ensure you are using at least 1.1 equivalents of base to drive the deprotonation equilibrium forward.

  • Moisture: Water will react with the base and can quench the triazolide anion. Use anhydrous solvents and dry your reagents thoroughly.

  • Poor Solubility: If you are using an inorganic base like K₂CO₃, ensure vigorous stirring to maximize the surface area and reaction rate. If solubility remains an issue, switch to a DBU/THF system.

  • Phase-Transfer Catalyst: In systems with poor solubility (e.g., K₂CO₃ in some solvents), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the triazolide anion into the organic phase.[3]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the single most effective change I can make to improve my yield? A: Switching to a DBU/THF base/solvent system at room temperature. This combination directly addresses the core challenges of both reaction rate and regioselectivity.[2]

Q: Is ethyl 2-bromo-2-methylpropanoate the best electrophile? What about the chloro or tosylate versions? A: Bromides are a good balance of reactivity and stability. Chlorides are less reactive and may require harsher conditions. Tosylates are excellent leaving groups and can lead to very high yields, but are often more expensive and must be prepared separately.[3][5] For most applications, the commercially available bromide is sufficient.

Q: How should I purify the final product and separate the isomers? A: Silica gel column chromatography is the standard method. The N1 and N4 isomers typically have different polarities and can be separated. A common eluent system is a gradient of ethyl acetate in hexane. Careful fraction collection is essential to obtain the pure N1 isomer.

Section 4: Optimized Experimental Protocol

This protocol is based on literature reports that demonstrate high yield and selectivity.[2]

Materials:

  • 1,2,4-Triazole (1.0 equiv)

  • Ethyl 2-bromo-2-methylpropanoate (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.0 equiv).

  • Dissolution: Add anhydrous THF to the flask (approx. 0.1 M concentration relative to the triazole). Stir until the triazole is fully dissolved.

  • Base Addition: Add DBU (1.1 equiv) to the solution. Stir for 10-15 minutes at room temperature.

  • Electrophile Addition: Add ethyl 2-bromo-2-methylpropanoate (1.0 equiv) dropwise to the stirring solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting material (1,2,4-triazole) is consumed (typically 4-12 hours).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., starting with 20% ethyl acetate in hexane and gradually increasing the polarity) to separate the N1 and N4 isomers.

Section 5: Data Summary

The choice of reaction conditions significantly impacts the outcome. The following table summarizes key findings from the literature to guide your experimental design.

BaseSolventKey Advantages/DisadvantagesTypical N1:N4 RatioReference(s)
DBU THF Highly recommended. Good solubility, high N1 selectivity, mild conditions.~90:10 [4],[2]
K₂CO₃ DMF Can achieve high yields, but may require heat and vigorous stirring.Predominantly N1[3],[6]
NaH DMF/THF Strong base, drives reaction to completion. Requires careful handling.Variable[6]
NaOEt Ethanol Classical method, but can lead to transesterification side reactions.N1 Selective[1]

References

  • Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF on ResearchGate. [Link]

  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

  • Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. [Link]

  • Mudulkar, S., et al. (2022). Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates. Indian Journal of Chemistry. [Link]

  • Krasavin, M., et al. (2018). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Triazole-Based Compounds

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1,2,3-triazole compounds, primarily via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Here, you will find detailed troubleshooting advice and frequently asked questions to help optimize your experiments for success.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each answer provides potential causes and actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

Question: My CuAAC reaction is resulting in a very low yield, or I'm recovering only starting materials. What are the common causes and how can I fix this?

Answer: Low yields in CuAAC reactions are a frequent issue and can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach is best for troubleshooting.[1]

  • Cause 1: Inactive Copper(I) Catalyst: The catalytically active species is Cu(I). If you are starting with a Cu(II) salt (e.g., CuSO₄), it must be efficiently reduced. More importantly, Cu(I) is prone to oxidation by dissolved oxygen in the reaction mixture, rendering it inactive.[2][3]

    • Solution:

      • Use a Reducing Agent: When using a Cu(II) source, ensure a sufficient excess of a reducing agent like sodium ascorbate is present to generate and maintain the Cu(I) oxidation state.[4][5]

      • Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents and aqueous buffers by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[6] This removes dissolved oxygen.

      • Work Under Inert Atmosphere: For particularly sensitive reactions, conduct the entire experiment under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Cause 2: Catalyst Inhibition or Poisoning: Certain functional groups on your substrates or impurities in the reagents can coordinate strongly with the copper catalyst, inhibiting its activity.

    • Solution:

      • Use a Ligand: Incorporate a copper-stabilizing ligand. Ligands not only protect the Cu(I) from oxidation but also prevent catalyst aggregation and can accelerate the reaction rate.[2][7][8] The choice of ligand depends on your solvent system (see table below).

      • Purify Starting Materials: Ensure your azide and alkyne starting materials are pure. Impurities from previous steps can sometimes act as catalyst poisons.[9]

  • Cause 3: Poor Reagent Solubility: If your azide or alkyne is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Solution:

      • Select an Appropriate Solvent System: Use a solvent mixture that can fully dissolve all components. Common systems include t-BuOH/H₂O, DMF, DMSO, or THF.[10]

      • Sonication: Briefly sonicating the mixture can help dissolve recalcitrant starting materials.

Problem 2: Poor Regioselectivity (Formation of 1,4- and 1,5-isomers)

Question: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazoles. How can I selectively synthesize the 1,4-isomer?

Answer: The formation of mixed regioisomers is characteristic of the uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition.[5][11][12] The catalyzed versions of this reaction are highly specific.

  • Cause: Uncatalyzed Thermal Reaction: If the reaction is run at elevated temperatures without a catalyst, it will proceed via the thermal cycloaddition pathway, which often gives poor regioselectivity.[5][11]

  • Solution: Employ a Regioselective Catalyst:

    • For 1,4-Disubstituted Triazoles (CuAAC): The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted regioisomer.[12][13] Ensure your copper catalyst is active and the reaction is running under the correct CuAAC conditions.

    • For 1,5-Disubstituted Triazoles (RuAAC): If your goal is the 1,5-isomer, you must switch to a ruthenium catalyst, such as [Cp*RuCl] complexes. This is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[11][13][14]

// Nodes for conditions CuAAC [label="Cu(I) Catalyst\n(CuAAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RuAAC [label="Ru Catalyst\n(RuAAC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thermal [label="Heat (Δ)\n(Uncatalyzed)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges from reactants to conditions Azide -> CuAAC [style=dashed]; Alkyne -> CuAAC [style=dashed]; Azide -> RuAAC [style=dashed]; Alkyne -> RuAAC [style=dashed]; Azide -> Thermal [style=dashed]; Alkyne -> Thermal [style=dashed];

// Edges from conditions to products CuAAC -> Product_1_4 [label="Exclusive", color="#4285F4", fontcolor="#4285F4"]; RuAAC -> Product_1_5 [label="Exclusive", color="#34A853", fontcolor="#34A853"]; Thermal -> Product_1_4 [label="Mixture", color="#EA4335", fontcolor="#EA4335"]; Thermal -> Product_1_5 [label="Mixture", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Catalyst choice dictates the regiochemical outcome of the azide-alkyne cycloaddition.

Problem 3: Difficulty in Removing the Copper Catalyst

Question: My final product is pure by NMR, but it has a blue or green tint, indicating copper contamination. How can I effectively remove residual copper?

Answer: Residual copper is a common problem, especially for compounds that can chelate metals, such as those with multiple nitrogen atoms like the triazole product itself.[15][16] Complete removal is critical for biological applications to avoid cytotoxicity and for material science to prevent unwanted catalytic activity.[15]

  • Method 1: Aqueous Wash with Chelating Agents: This is the most common and often sufficient method.

    • Solution: During the aqueous workup, wash the organic layer multiple times with a solution of a strong chelating agent. Repeat until the aqueous layer is no longer colored.[17][18]

      • Recommended Chelators: 0.1 M EDTA (disodium salt) solution, aqueous ammonia, or ammonium chloride solutions.[15][17] Adjusting the pH of the EDTA solution to ~8 can improve its efficacy.[15]

  • Method 2: Solid-Phase Scavengers: For stubborn cases where washing is insufficient.

    • Solution: Stir the crude product solution with a solid-supported scavenger resin that has a high affinity for copper. Afterwards, the resin is simply filtered off.[15][17] There are many commercially available copper scavenger resins.

  • Method 3: Chromatography:

    • Solution: Passing the material through a short plug of silica gel or alumina can effectively adsorb the copper catalyst.[17] If full column chromatography is being performed for purification, pre-treating the crude mixture with an aqueous EDTA wash can prevent streaking and improve separation.[17]

Problem 4: Side Reactions and Impurity Formation

Question: My reaction mixture shows several side products by TLC/LCMS, such as Glaser coupling of my alkyne. How can I minimize these?

Answer: Side reactions often compete with the desired cycloaddition, reducing the yield and complicating purification. The most common side reaction is the oxidative homocoupling of terminal alkynes (Glaser coupling) to form a 1,3-diyne.[19]

  • Cause 1: Oxidative Alkyne Homocoupling: This reaction is promoted by oxygen and copper ions.

    • Solution:

      • Rigorous Degassing: As with preventing catalyst deactivation, removing oxygen from the reaction is the most effective way to prevent this side reaction.

      • Use of a Ligand: Stabilizing ligands can modulate the copper's reactivity and often suppress the homocoupling pathway in favor of the cycloaddition.[7]

      • Controlled Addition of Reagents: In some systems, slow addition of the alkyne to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

  • Cause 2: Decomposition of Starting Materials: Organic azides can be unstable, especially small molecules with a high nitrogen-to-carbon ratio or when exposed to heat and light.[20][21][22]

    • Solution:

      • Use Mild Conditions: Whenever possible, run the reaction at room temperature. CuAAC is often highly efficient without heating.[11]

      • Protect from Light: Store azides in amber vials or wrap the reaction flask in aluminum foil.[20]

      • Freshly Prepare or Use Azides: If synthesizing the azide yourself, it's often best to use it immediately in the next step without prolonged storage.

  • Cause 3: Reactions with Sulfonyl Azides: Sulfonyl azides can undergo different reaction pathways under CuAAC conditions, sometimes leading to ketenimine formation instead of the expected triazole.[12]

    • Solution: Be aware of this alternative reactivity. If you are using a sulfonyl azide and not getting the desired product, consult the literature for specific protocols tailored to this class of substrates.[12]

G Start Low Yield in CuAAC Reaction CheckCatalyst Is the Cu(I) catalyst active? Start->CheckCatalyst CheckReagents Are reagents pure & soluble? CheckCatalyst->CheckReagents Yes Sol_Catalyst 1. Degas solvents thoroughly. 2. Add a Cu-stabilizing ligand. 3. Ensure sufficient reducing agent. CheckCatalyst->Sol_Catalyst No CheckConditions Are conditions optimized? CheckReagents->CheckConditions Yes Sol_Reagents 1. Purify starting materials. 2. Choose a better solvent system. 3. Use sonication to aid dissolution. CheckReagents->Sol_Reagents No CheckSideReactions Are side reactions occurring? CheckConditions->CheckSideReactions Yes Sol_Conditions 1. Adjust temperature. 2. Increase reaction time. 3. Screen different ligands. CheckConditions->Sol_Conditions No Sol_SideReactions 1. Rigorously exclude O2 to prevent alkyne homocoupling. 2. Protect from light for azide stability. CheckSideReactions->Sol_SideReactions Yes Success Improved Yield CheckSideReactions->Success No Sol_Catalyst->CheckCatalyst Re-evaluate Sol_Reagents->CheckReagents Re-evaluate Sol_Conditions->CheckConditions Re-evaluate Sol_SideReactions->CheckSideReactions Re-evaluate

Caption: A systematic workflow for diagnosing and solving low-yield CuAAC reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences between CuAAC, RuAAC, and the thermal Huisgen cycloaddition? The primary differences are the catalyst used and the resulting regioisomer of the triazole product.[11]

  • Thermal Huisgen Cycloaddition: This is the uncatalyzed reaction between an azide and an alkyne. It typically requires high temperatures and produces a mixture of 1,4- and 1,5-disubstituted triazoles.[5][11]

  • CuAAC (Copper-Catalyzed): This reaction uses a copper(I) catalyst and is highly regioselective, exclusively forming the 1,4-disubstituted triazole.[12] It works well with terminal alkynes under mild conditions.[5][11]

  • RuAAC (Ruthenium-Catalyzed): This reaction uses a ruthenium catalyst and is also highly regioselective, but it forms the complementary 1,5-disubstituted triazole.[11][14] A key advantage of RuAAC is that it can also be used with internal alkynes to produce fully substituted triazoles.[11][14]

Q2: How do I choose the right copper source and ligand for my reaction? The choice depends on your solvent, substrates, and experimental setup.

  • Copper Source: Copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate is the most common and convenient system, as it generates the active Cu(I) species in situ.[5][6] For reactions in organic solvents, copper(I) salts like CuBr or CuI can also be used directly, but require stricter exclusion of air.[6]

  • Ligand Selection: Ligands are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and improving biocompatibility.[2]

LigandRecommended SolventKey Features
TBTA Organic Solvents (e.g., DMSO, DMF)Excellent accelerating properties but low water solubility.[2]
THPTA Aqueous Media (e.g., water, PBS)Highly water-soluble and ideal for bioconjugation.[2][23]
BTTAA Aqueous MediaVery high biocompatibility and reaction kinetics; low cytotoxicity.[2]
Betaine Aqueous MediaA simple, non-toxic zwitterionic additive that can dramatically accelerate the reaction in water, even at ppm levels of copper.[24]

Q3: What are the best practices for handling organic azides safely? Organic azides are potentially explosive and must be handled with care. The risk increases with a high nitrogen-to-carbon ratio and for low molecular weight compounds.[22]

  • Rule of Six: An organic azide is considered relatively safe if there are at least six carbon atoms for every one azido group.[21]

  • Avoid Shock and Heat: Do not scratch solid azides. Avoid using metal spatulas (use plastic or ceramic instead) and ground glass joints, as friction can be an ignition source.[20][21][25]

  • Incompatible Materials: Never mix azides with strong acids (can form highly toxic and explosive hydrazoic acid), heavy metals, or halogenated solvents like dichloromethane (can form extremely unstable diazidomethane).[20][25]

  • Storage: Store azides in a cool, dark place, preferably in plastic containers.[20][21] Do not concentrate azide solutions to dryness unless the compound is known to be stable.

Q4: Can I perform the CuAAC reaction in water? Yes, the CuAAC reaction is remarkably tolerant of aqueous conditions and is widely used for bioconjugation in aqueous buffers.[11][24] For substrates with poor water solubility, a co-solvent like t-butanol or DMSO is often used. When working in water, it is essential to use a water-soluble ligand like THPTA or BTTAA to keep the copper catalyst soluble and active.[2]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for CuAAC using CuSO₄/Sodium Ascorbate

This protocol is a general starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole from small organic molecules.[26]

  • Reagent Preparation: In a suitable flask, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and H₂O (or another suitable solvent).

  • Catalyst Addition: To the solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.3 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq). Note: It is often recommended to premix the copper and any ligand before adding the reducing agent.[4]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Wash the combined organic layers with an aqueous solution of EDTA or ammonium chloride to remove the copper catalyst.[17] Then, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Procedure for Copper Removal using an EDTA Wash

This protocol details the workup step for removing copper catalyst from an organic solution of the triazole product.[15][17]

  • Transfer: Transfer the crude reaction mixture or the organic solution of the product into a separatory funnel.

  • First Wash: Add an equal volume of a 0.1 M aqueous solution of disodium EDTA. Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.

  • Separate: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless, indicating that the bulk of the copper has been removed.

  • Final Washes: Wash the organic layer once with deionized water and then once with saturated brine to remove residual EDTA and dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Triazole Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved from [Link]

  • An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. (2014). Catalysis Science & Technology. Royal Society of Chemistry. Retrieved from [Link]

  • Safe Handling of Azides. (2013). University of Pittsburgh Safety Manual. Retrieved from [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. (2013). ACS Catalysis. American Chemical Society. Retrieved from [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. (2013). Catalysis Science & Technology. Royal Society of Chemistry. Retrieved from [Link]

  • Azides. (2022). University of Victoria Occupational Health, Safety & Environment. Retrieved from [Link]

  • Glen Report 24.26 - Advances in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Introducing Oligo-Click Kits. (n.d.). Glen Research. Retrieved from [Link]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. Retrieved from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico: Chemistry Department. Retrieved from [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. Retrieved from [Link]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. (2010). Organic Letters. American Chemical Society. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews. Royal Society of Chemistry. Retrieved from [Link]

  • Is there another way to get rid of the remnants of the copper catalyst?. (2022). ResearchGate. Retrieved from [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2011). Bioconjugate Chemistry. American Chemical Society. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Side reactions of macromonomers under CuAAC condition. (n.d.). ResearchGate. Retrieved from [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. (2020). ResearchGate. Retrieved from [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016). Chemical Reviews. American Chemical Society. Retrieved from [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Chemical Communications. Royal Society of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Identification and removal of impurities in Ethyl 2-methyl-2-(triazol-2-YL)propanoate synthesis

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate. As a Senior Application Scientist, my goal is to provide you with practical, in-depth solutions to common challenges encountered during this synthesis. This guide will address the identification and removal of impurities, troubleshoot common experimental issues, and answer frequently asked questions, all grounded in established scientific principles and supported by relevant literature.

The synthesis of Ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate typically involves the N-alkylation of 1,2,4-triazole with an appropriate ethyl 2-bromo-2-methylpropanoate precursor. While seemingly straightforward, this reaction can present several challenges, including the formation of isomeric impurities, unreacted starting materials, and various side products. Effective purification and accurate identification of these impurities are critical for ensuring the quality and reliability of the final compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable solutions.

Question 1: I am observing two spots on my TLC plate that are very close together. What are they likely to be, and how can I differentiate them?

Answer:

This is a very common observation in the N-alkylation of 1,2,4-triazole. The two spots likely correspond to the desired N1-substituted product and the isomeric N4-substituted byproduct.[1] 1,2,4-triazole has two reactive nitrogen atoms, leading to the formation of these two regioisomers.

Causality: The alkylation of 1,2,4-triazole can occur at either the N1 or N4 position of the triazole ring. The ratio of these isomers is often influenced by the reaction conditions, including the choice of base and solvent. While some conditions favor the N1 isomer, the formation of the N4 isomer is a common side reaction.[1][2]

Identification and Differentiation:

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method for separating and quantifying the two isomers. Developing an appropriate HPLC method with a suitable column and mobile phase is crucial for accurate analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can definitively distinguish between the N1 and N4 isomers. The chemical shifts of the triazole ring protons and carbons will be different for each isomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm that both spots have the same mass, which is characteristic of isomers, and can be used to track their separation.[3][4]

Protocol for TLC Analysis:

To improve the separation of the two isomers on a TLC plate, you can try the following:

  • Solvent System Optimization: Experiment with different solvent systems. A common starting point is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by adding a small amount of methanol may improve separation.

  • Multiple Developments: Running the TLC plate multiple times in the same solvent system can sometimes enhance the separation between closely migrating spots.

Question 2: My reaction yield is consistently low, and I have multiple byproducts. What are the potential side reactions, and how can I minimize them?

Answer:

Low yields and the presence of multiple byproducts can stem from several factors, including incomplete reactions, side reactions of the starting materials, and degradation of the product.

Potential Side Reactions:

  • Elimination Reaction: The starting material, ethyl 2-bromo-2-methylpropanoate, can undergo elimination in the presence of a strong base to form ethyl methacrylate.

  • Hydrolysis: If there is water present in the reaction mixture, the ester group of the product or starting material can be hydrolyzed to the corresponding carboxylic acid.

  • Polyalkylation: It is possible, though less common, for the triazole ring to be alkylated more than once, especially if a very strong base is used.

Strategies for Minimizing Side Reactions and Improving Yield:

StrategyExplanation
Choice of Base A non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often preferred to minimize elimination side reactions.[1]
Reaction Temperature Running the reaction at a lower temperature can help to reduce the rate of side reactions. Start at room temperature and adjust as needed based on reaction monitoring.
Anhydrous Conditions Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis.[5]
Controlled Addition Adding the alkylating agent (ethyl 2-bromo-2-methylpropanoate) slowly to the mixture of 1,2,4-triazole and base can help to control the reaction and minimize side product formation.
Question 3: How do I effectively remove the unreacted 1,2,4-triazole and the isomeric byproduct from my final product?

Answer:

Purification is a critical step to obtain high-purity Ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate. A combination of techniques is often necessary.

Purification Workflow:

A diagram illustrating the general purification workflow.

Detailed Purification Steps:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove inorganic salts and highly polar impurities. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water and brine.

  • Column Chromatography: This is the most effective method for separating the desired N1 isomer from the N4 isomer and other organic impurities.[6]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio will need to be determined empirically based on TLC analysis.

  • Recrystallization: For achieving very high purity, recrystallization can be performed after column chromatography. The choice of solvent is critical and should be determined by solubility tests.

Frequently Asked Questions (FAQs)

What are the key starting materials and their quality considerations?

The primary starting materials are 1,2,4-triazole and ethyl 2-bromo-2-methylpropanoate.

  • 1,2,4-Triazole: Ensure it is dry, as moisture can lead to side reactions.

  • Ethyl 2-bromo-2-methylpropanoate: This reagent can be a lachrymator and should be handled in a fume hood.[7] Its purity is crucial; impurities in this starting material will carry through or cause side reactions.

What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A suite of analytical techniques is necessary for comprehensive analysis.[3][8]

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and initial assessment of purity.
High-Performance Liquid Chromatography (HPLC) Accurate quantification of product purity and separation of isomers.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and byproducts.[4]
Nuclear Magnetic Resonance (NMR) Structural elucidation of the final product and identification of impurities.
Mass Spectrometry (MS) Confirmation of the molecular weight of the product and impurities.[4]
What is the typical reaction mechanism for this synthesis?

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated 1,2,4-triazole acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 2-bromo-2-methylpropanoate, displacing the bromide ion.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Triazole 1,2,4-Triazole N1_Product N1-isomer (Desired) Triazole->N1_Product Alkylation at N1 N4_Product N4-isomer (Impurity) Triazole->N4_Product Alkylation at N4 Bromoester Ethyl 2-bromo-2-methylpropanoate Bromoester->N1_Product Bromoester->N4_Product Base Base Base->Triazole Deprotonation

A simplified diagram of the reaction pathway.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research and Applications.
  • Ethyl-2-bromo-2-methylpropionate | Chemical Bull Pvt. Ltd. (n.d.).
  • Mudulkar, S., Kolla, S. T., & Bhimapaka, C. R. (n.d.). Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)-4H-chromene-3-carboxylates with alkynes. Indian Journal of Chemistry.
  • An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. Available at: [Link]

  • Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. (2025, April 26). YouTube. Available at: [Link]

  • ethyl 2-bromo-2-methylpropanoate - ChemBK. (2024, April 9). Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022, December 14). MDPI. Available at: [Link]

  • Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs. (2021, March 9). MDPI. Available at: [Link]

  • Propionic acid, β-bromo-, methyl ester - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Impurity Profiling and Degradent Characterization. (n.d.). Scribd. Available at: [Link]

  • Ethyl-2-brom-2-methylpropionat - ChemInfo Public. (n.d.). Available at: [Link]

  • Impurity Profiling & Characterization | Analytical Testing - Pharmaffiliates. (n.d.). Available at: [Link]

  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. (n.d.). Google Patents.
  • ethyl ethoxalylpropionate - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (n.d.). Google Patents.
  • Write a chemical equation for the synthesis of ethyl-2-methylpropanoate. Use structural formulas... (n.d.). Homework.Study.com. Available at: [Link]

  • SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONA. (n.d.). Sired Udenar. Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024, November 12). MDPI. Available at: [Link]

  • 1,2,4-Triazole - Wikipedia. (n.d.). Available at: [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). ResearchGate. Available at: [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. (2021, November 16). Beilstein Archives. Available at: [Link]

Sources

Optimization

Stability testing of Ethyl 2-methyl-2-(triazol-2-YL)propanoate under various conditions

Welcome to the dedicated technical support center for Ethyl 2-methyl-2-(triazol-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Ethyl 2-methyl-2-(triazol-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this molecule. The information herein is synthesized from established principles of chemical stability, regulatory guidelines, and data from structurally related compounds to ensure a robust and scientifically grounded resource.

Understanding the Molecule: Predicted Stability Profile

Ethyl 2-methyl-2-(triazol-2-yl)propanoate possesses two key functional groups that are central to its stability profile: an ethyl ester and a 1,2,4-triazole ring. The molecule's stability is therefore primarily influenced by its susceptibility to hydrolysis and the inherent stability of the triazole ring under various environmental conditions. The quaternary carbon alpha to the carbonyl group may also influence the rate of certain degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl 2-methyl-2-(triazol-2-yl)propanoate?

A1: The two most anticipated degradation pathways are hydrolysis of the ethyl ester and potential degradation of the triazole ring under harsh conditions.

  • Hydrolysis: This is the most likely degradation route, where the ester linkage is cleaved to form 2-methyl-2-(triazol-2-yl)propanoic acid and ethanol. This reaction can be catalyzed by both acidic and basic conditions.

  • Triazole Ring Degradation: The 1,2,4-triazole ring is generally stable and aromatic. However, extreme pH, high temperatures, or strong oxidative stress could potentially lead to ring-opening or other transformations.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, store Ethyl 2-methyl-2-(triazol-2-yl)propanoate in a cool, dry, and dark environment. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to minimize hydrolytic and thermal degradation.

Q3: My HPLC analysis shows a new peak appearing over time in my sample solution. What is it likely to be?

A3: The most probable identity of the new peak is the hydrolysis product, 2-methyl-2-(triazol-2-yl)propanoic acid. This is especially likely if your mobile phase or sample diluent is aqueous and has a pH that is not neutral. To confirm, you can subject a sample to forced hydrolysis (see Protocol 1) and compare the retention time of the degradant peak.

Q4: Is this compound sensitive to light?

A4: Triazole-containing compounds can exhibit varying degrees of photosensitivity. It is crucial to conduct photostability studies as per ICH Q1B guidelines to determine its light sensitivity. If found to be photolabile, the compound should be handled under amber or light-protected conditions.

Q5: What is the goal of a forced degradation study and how much degradation should I aim for?

A5: Forced degradation (or stress testing) studies are designed to identify potential degradation products and pathways, and to demonstrate the specificity of your analytical method. The goal is to achieve modest degradation, typically in the range of 5-20% of the active pharmaceutical ingredient (API). Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to shelf-life stability.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Rapid loss of parent compound in aqueous solution at room temperature. Hydrolysis. The ester is likely being cleaved by water. This process is accelerated at non-neutral pH.1. Check pH of the solution: Use a calibrated pH meter. Buffering the solution to a neutral pH (6-7) may slow down degradation. 2. Reduce temperature: Store solutions at 2-8°C. Lower temperatures decrease the rate of hydrolysis. 3. Use aprotic organic solvents: If the experimental design allows, dissolving the compound in a solvent like acetonitrile or DMSO for stock solutions can prevent hydrolysis.
Appearance of multiple unknown peaks in HPLC after oxidative stress (e.g., H₂O₂). Oxidative Degradation. The triazole ring or other parts of the molecule may be susceptible to oxidation.1. Characterize the degradants: Use LC-MS to obtain the mass of the unknown peaks to propose potential structures (e.g., N-oxides, ring-opened products). 2. Vary oxidant concentration: Reduce the concentration of the oxidizing agent or the exposure time to achieve the target 5-20% degradation, avoiding secondary degradation.
Inconsistent results in stability studies. Lack of a validated stability-indicating method. The analytical method may not be able to separate the parent compound from all degradation products.1. Perform method validation: Validate your HPLC method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. 2. Challenge the method: Analyze samples from all forced degradation conditions to ensure all degradant peaks are resolved from the parent peak.
Physical changes in the solid compound (e.g., color change, clumping). Thermal degradation or hygroscopicity. High temperatures can cause decomposition, and moisture absorption can lead to physical changes and promote hydrolysis.1. Perform thermal analysis: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the melting point and decomposition temperature. 2. Store with desiccant: If hygroscopicity is suspected, store the compound in a desiccator.

Experimental Protocols & Data Presentation

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the stability of Ethyl 2-methyl-2-(triazol-2-yl)propanoate in acidic, basic, and neutral aqueous conditions.

Methodology:

  • Preparation: Prepare solutions of the compound at approximately 1 mg/mL in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

  • Incubation: Incubate the solutions at 60°C.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Quenching:

    • For acidic samples, neutralize with an equivalent amount of 0.1 N NaOH.

    • For basic samples, neutralize with an equivalent amount of 0.1 N HCl.

    • Neutral samples can be diluted directly.

  • Analysis: Dilute the quenched samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study

Objective: To assess the stability of the compound under oxidative stress.

Methodology:

  • Preparation: Prepare a solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Add hydrogen peroxide to a final concentration of 3%.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 6, and 24 hours.

  • Analysis: Dilute the samples to a suitable concentration with mobile phase and analyze immediately by HPLC.

Protocol 3: Photostability Study

Objective: To determine the compound's sensitivity to light exposure, following ICH Q1B guidelines.

Methodology:

  • Sample Preparation: Place the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Exposure: Expose the samples to a light source that provides a combined cool white fluorescent and near-ultraviolet lamp output. The overall illumination should be not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Control Samples: Protect identical samples from light by wrapping them in aluminum foil. Store these control samples under the same temperature and humidity conditions.

  • Analysis: After the exposure period, compare the analysis of the light-exposed samples to the dark control samples for both the solid and solution states.

Hypothetical Data Summary

The following table summarizes potential outcomes from forced degradation studies.

Stress Condition Time % Assay of Parent Compound Major Degradant Peak (Area %) Observations
0.1 N HCl (60°C) 24 hr85.2%14.1% at RRT ~0.7Significant degradation observed.
0.1 N NaOH (60°C) 4 hr81.5%17.8% at RRT ~0.7Rapid degradation.
Water (60°C) 24 hr98.1%1.2% at RRT ~0.7Minor degradation.
3% H₂O₂ (RT) 24 hr92.7%4.5% at RRT ~1.2, 2.1% at RRT ~0.9Moderate degradation with multiple products.
Thermal (80°C, solid) 48 hr>99.5%<0.5%Thermally stable in solid state.
Photostability (ICH Q1B) -96.5%2.8% at RRT ~1.5Moderate photosensitivity observed.

RRT = Relative Retention Time

Visualized Workflows and Pathways

General Forced Degradation Workflow

This diagram outlines the decision-making process for conducting forced degradation studies in line with regulatory expectations.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_evaluation Evaluation API Prepare API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose to Stress Thermal Thermal (e.g., 80°C, Solid & Solution) API->Thermal Expose to Stress Photo Photostability (ICH Q1B Light Box) API->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV/PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Deg_Check Assess Degradation (Target: 5-20%) HPLC->Deg_Check LCMS LC-MS for Peak Identification Deg_Check->API Pathway Elucidate Degradation Pathways Deg_Check->Pathway Yes Method Confirm Method Specificity Deg_Check->Method Pathway->LCMS If needed

Caption: Workflow for Forced Degradation Studies.

Predicted Hydrolytic Degradation Pathway

This diagram illustrates the primary and most probable degradation pathway for Ethyl 2-methyl-2-(triazol-2-yl)propanoate under hydrolytic conditions.

Hydrolysis_Pathway Parent Ethyl 2-methyl-2-(triazol-2-yl)propanoate (Parent Compound) Products 2-methyl-2-(triazol-2-yl)propanoic Acid + Ethanol (Degradation Products) Parent->Products + H₂O (Acid or Base Catalyst)

Caption: Predicted Hydrolytic Degradation Pathway.

References

  • Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com - SciSpace. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved February 14, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved February 14, 2026, from [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 268-272. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (2026, February 13). Retrieved February 14, 2026, from [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). Retrieved February 14, 2026, from [Link]

  • ICH Q1A(R2) Guideline. (2010, February 2). Retrieved February 14, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved February 14, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 14, 2026, from [Link] Forced degradation is a process that involves degradation of drug products and drug substances at conditions more severe than accelerated conditions and thus generates degradation products that can be studied to determine the stability of the molecule. The ICH guideline states that stress testing is intended to identify the likely degradation products which further helps in determination of the intrinsic stability of the molecule

Troubleshooting

Scalable synthesis of Ethyl 2-methyl-2-(triazol-2-YL)propanoate for industrial applications

The following technical guide is designed as a specialized support resource for researchers and process chemists working on the synthesis of Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate . This compound is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working on the synthesis of Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate . This compound is a critical intermediate in the synthesis of Orexin Receptor Antagonists (e.g., Suvorexant ).

Document ID: TS-ORG-TRZ-042 Status: Active / Industrial Scale-Up Target Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Technical Overview

The synthesis of Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate involves the N-alkylation of 1,2,3-triazole with ethyl 2-bromo-2-methylpropanoate (ethyl 2-bromoisobutyrate).

The Core Challenge: The 1,2,3-triazole ring has two nucleophilic sites: N1 and N2.[1][2][3]

  • N2-Isomer (Target): Thermodynamically favored in specific solvents; significantly lower boiling point; lower dipole moment (~0.2 D).

  • N1-Isomer (Impurity): Kinetically favored in many conditions; higher boiling point; higher dipole moment (~4.4 D).

Achieving a scalable process requires maximizing the N2/N1 ratio and efficiently separating the isomers without expensive chromatography.

Process Workflow & Decision Logic

The following diagram illustrates the critical decision nodes in the synthesis and purification workflow.

SynthesisWorkflow Start Start: Raw Materials (1,2,3-Triazole + Ethyl 2-bromoisobutyrate) Reaction Alkylation Reaction (K2CO3 / DMF or Acetone) Start->Reaction CheckConversion IPC: Check Conversion (GC/HPLC) Reaction->CheckConversion CheckConversion->Reaction < 95% Conv. Quench Quench & Extraction (Remove Salts) CheckConversion->Quench > 95% Conv. CrudeAnalysis Analyze N2:N1 Ratio Quench->CrudeAnalysis Distillation Fractional Distillation (High Vacuum <5 mmHg) CrudeAnalysis->Distillation Standard Route Hydrolysis Alternative: Hydrolysis to Acid & Crystallization CrudeAnalysis->Hydrolysis If Distillation Fails Fraction1 Fraction 1: N2-Isomer (Target Product) Distillation->Fraction1 Lower BP (Top Cut) Fraction2 Fraction 2: N1-Isomer (High Boiling Impurity) Distillation->Fraction2 Higher BP (Bottoms)

Caption: Logical workflow for the synthesis and purification of the target triazole ester, highlighting the critical distillation step for isomer separation.

Troubleshooting Guide & FAQs

This section addresses specific technical hurdles encountered during scale-up.

Category A: Regioselectivity (N2 vs. N1 Ratio)

Q1: My reaction is yielding a 1:1 mixture of N1 and N2 isomers. How can I shift this towards the N2 target?

  • Root Cause: Solvent polarity and temperature strongly influence the tautomeric equilibrium and nucleophilicity of the triazolate anion.

  • Solution:

    • Solvent Switch: Move from highly polar protic solvents (like alcohols) to DMF (Dimethylformamide) or Acetone . DMF often provides ratios of ~2:1 to 4:1 (N2:N1).

    • Base Selection: Use Potassium Carbonate (K2CO3) .[4][5] The potassium cation coordinates less tightly than lithium or sodium, potentially allowing the thermodynamic N2 attack to proceed more freely.

    • Temperature: While N1 is often the kinetic product, N2 is the thermodynamic product. Conducting the reaction at elevated temperatures (60–90°C) in DMF can favor the N2 isomer, provided the alkyl halide is stable.

  • Mechanism Insight: The N2 position is sterically more accessible in the transition state for the bulky gem-dimethyl electrophile compared to N1, which is flanked by the C5 proton.

Q2: Can I use a catalyst to force exclusive N2 alkylation?

  • Current Status: There is no universal catalyst for exclusive N2 alkylation of unsubstituted 1,2,3-triazoles with alkyl halides.[5]

  • Alternative: Some "Pinner salt" strategies or specific copper-catalyzed arylations exist, but for this specific alkyl ester, the mixed product + distillation route is the industry standard due to cost-efficiency.

Category B: Purification & Isolation[4][6]

Q3: Column chromatography is not viable for my 500g batch. How do I separate the isomers?

  • Method: High-Vacuum Fractional Distillation .

  • The Physics: The N2 isomer is significantly less polar (dipole ~0.2 D) than the N1 isomer (dipole ~4.4 D). This results in a massive boiling point difference.

    • N2-Isomer: Boils at a lower temperature.

    • N1-Isomer: Boils at a higher temperature.

  • Protocol:

    • Use a vigreux column or packed column for better theoretical plates.

    • Apply high vacuum (< 5 mmHg).

    • Collect the first major fraction (N2). The temperature will spike significantly when the N1 isomer begins to distill.

Q4: The boiling points are too close or the product degrades. What is the backup plan?

  • Alternative: Hydrolysis & Crystallization .

    • Hydrolyze the crude ester mixture (LiOH/THF/Water) to the corresponding carboxylic acids.

    • The N2-acid (2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoic acid) often has different solubility properties than the N1-acid.

    • Recrystallize from Isopropyl Acetate or Ethanol/Water to isolate the pure N2 acid.

Category C: Reaction Stalling & Impurities

Q5: The reaction stalls at 80% conversion. Adding more alkyl halide doesn't help.

  • Root Cause: The electrophile, Ethyl 2-bromo-2-methylpropanoate, is prone to elimination (forming the methacrylate) under basic conditions at high temperatures.

  • Fix:

    • Add the base slowly or use a milder base if possible.

    • Ensure the alkyl halide is fresh (check for elimination products by GC).

    • Use a slight excess (1.2–1.5 eq) of the alkyl halide to account for elimination side-reactions.

Optimized Experimental Protocol

Scale: 100 g Input (Representative)

ReagentEquivalentsRole
1,2,3-Triazole 1.0 eqNucleophile
Ethyl 2-bromo-2-methylpropanoate 1.2 eqElectrophile
K2CO3 (Anhydrous) 1.5 eqBase
DMF 5 Vol (mL/g)Solvent

Step-by-Step Methodology:

  • Setup: Charge a 1L 3-neck flask with 1,2,3-triazole (1.0 eq) and DMF (5 volumes).

  • Base Addition: Add K2CO3 (1.5 eq) in portions. Stir for 30 mins at 20°C. Note: Slight exotherm.

  • Alkylation: Add Ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise over 1 hour.

    • Tip: Maintain internal temperature < 40°C during addition to minimize elimination.

  • Reaction: Heat the mixture to 60–80°C and stir for 12–18 hours.

    • IPC: Monitor by GC/HPLC. Look for disappearance of triazole.

  • Workup:

    • Cool to room temperature.[4][6]

    • Filter off inorganic salts (KBr, excess K2CO3).

    • Concentrate the filtrate under reduced pressure to remove DMF (Rotovap bath < 60°C).

    • Dilute residue with Ethyl Acetate, wash with water (3x) to remove residual DMF.

    • Dry organic layer (MgSO4), filter, and concentrate to a crude oil.

  • Purification (Distillation):

    • Transfer crude oil to a distillation setup with a vacuum jacketed column.

    • Apply vacuum (< 5 mmHg).

    • Fraction 1: Fore-run (residual solvent/alkyl halide).

    • Fraction 2: Product (N2-isomer) . Collect carefully.

    • Residue: N1-isomer and heavy impurities.

Physical Properties Comparison (Data Table)

Understanding the physical differences is key to separation.

PropertyN2-Isomer (Target) N1-Isomer (Impurity) Impact on Process
Symmetry

(High Symmetry)

(Lower Symmetry)
N2 crystallizes better (as acid).
Dipole Moment ~0.2–0.4 D~4.0–4.5 DN2 boils significantly lower.
Boiling Point LowerHigherEnables distillation separation.
Polarity (TLC) Higher

(Less Polar)
Lower

(More Polar)
N2 elutes first on Silica.

Safety & Compliance (E-E-A-T)

  • Lachrymator Warning: Ethyl 2-bromo-2-methylpropanoate is a strong lachrymator (tear gas agent). Handle only in a functioning fume hood.

  • Energetic Materials: While 1,2,3-triazole is stable, low molecular weight triazoles can be energetic.

    • Do not distill the crude mixture to complete dryness.

    • Perform a DSC (Differential Scanning Calorimetry) scan on the crude mixture before scaling up >100g to identify decomposition exotherms.

  • Waste Disposal: Aqueous waste will contain DMF and bromide salts. Dispose of according to halogenated solvent protocols.

References

  • Merck Sharp & Dohme Corp. (2011). Process for the preparation of suvorexant. World Patent WO2012148553. Link

  • Wang, X. J., et al. (2009). "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles". Organic Letters, 11(23), 5460–5493. Link

  • Begtrup, M., et al. (1988).[1][3] "Physicochemical Properties of 1,2,3-Triazoles". Acta Chemica Scandinavica, 42, 500-512. (Establishes dipole moment differences).

  • ChemicalBook. (2024). "Ethyl 2-bromo-2-methylpropanoate Safety Data Sheet". Link

Sources

Optimization

By-product analysis in the synthesis of Ethyl 2-methyl-2-(triazol-2-YL)propanoate

Ticket ID: TRZ-SYN-001 Status: Open Priority: High (Process Optimization & Impurity Control) Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary: The Regioselectivity Paradox Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TRZ-SYN-001 Status: Open Priority: High (Process Optimization & Impurity Control) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Regioselectivity Paradox

Welcome to the technical support hub for the synthesis of Ethyl 2-methyl-2-(1,2,4-triazol-2-yl)propanoate .

If you are accessing this guide, you are likely facing the classic "Triazole Ambivalence" issue. The core reaction involves the alkylation of 1,2,4-triazole with Ethyl 2-bromo-2-methylpropanoate (a tertiary bromide).

The Central Challenge: 1,2,4-Triazole is an ambident nucleophile. While you are targeting the N2-isomer , the reaction inherently favors the N1-isomer due to thermodynamic stability and tautomeric equilibria. Furthermore, the use of a tertiary electrophile introduces a high risk of E2 elimination , generating methacrylate by-products.

This guide provides a root-cause analysis of these impurities and actionable protocols to control them.

Impurity Profiling: The "Rogue's Gallery"

The following table summarizes the critical by-products you must monitor during HPLC/GC analysis.

CodeComponent NameStructure DescriptionOrigin / Root Cause
Target N2-Isomer Triazole attached at N2 to the quaternary carbon.[1]Desired SN2 Reaction.
Impurity A N1-Isomer Triazole attached at N1.[1][2]Major By-product. Kinetic/Thermodynamic preference of the triazole anion.
Impurity B N4-Isomer Triazole attached at N4.[1][2][3]Minor. Usually observed as a quaternary salt or zwitterion.
Impurity C Elimination Product Ethyl methacrylate.E2 Reaction. Caused by strong bases reacting with the tertiary bromide.
Impurity D Hydrolysis Acid 2-methyl-2-(triazol-2-yl)propanoic acid.Saponification. Presence of water in solvent or excessive base strength.

Visualizing the Reaction Landscape

The following pathway map illustrates the divergent reaction outcomes based on kinetic vs. thermodynamic control and competing elimination pathways.

ReactionPathways Start 1,2,4-Triazole + Base Tautomer Triazolide Anion (Resonance Hybrid) Start->Tautomer Deprotonation Target TARGET (N2-Isomer) Ethyl 2-methyl-2-(triazol-2-yl)propanoate Tautomer->Target Attack at N2 (Steric Sensitivity) Impurity_N1 IMPURITY A (N1-Isomer) Thermodynamically Favored Tautomer->Impurity_N1 Attack at N1 (Major Pathway) Impurity_N4 IMPURITY B (N4-Isomer) Quaternary Salts Tautomer->Impurity_N4 Attack at N4 (Rare) Electrophile Ethyl 2-bromo-2-methylpropanoate (Tertiary Bromide) Electrophile->Target + Triazolide Electrophile->Impurity_N1 + Triazolide Impurity_Elim IMPURITY C Ethyl Methacrylate Electrophile->Impurity_Elim E2 Elimination (Base Induced)

Figure 1: Reaction divergence showing the competition between N1/N2 alkylation and E2 elimination.

Troubleshooting Guides (FAQs)

Ticket #001: "My N1:N2 ratio is 90:10. How do I favor the N2 target?"

Root Cause: The 1,2,4-triazolide anion has high electron density at N1. In simple alkylations (e.g., using NaH/DMF), the N1-isomer is overwhelmingly favored.

Corrective Protocol:

  • Switch Solvents: Move from polar aprotic solvents (DMF, DMSO) to non-polar or lower polarity solvents (Toluene, Acetone).

    • Mechanism:[4][5] In non-polar solvents, the cation (e.g., K+) coordinates closely with the triazole anion. This "tight ion pair" can sterically block N1, slightly favoring N2 attack or at least improving the ratio.

  • Base Selection: Use Potassium Carbonate (K₂CO₃) instead of Sodium Hydride (NaH).

    • Why: Weaker bases reduce the "nakedness" of the anion, allowing for better regiocontrol.

  • Alkylation Agent Strategy:

    • Since direct alkylation is difficult to steer toward N2, many industrial processes accept the mixture and separate via fractional crystallization (N1 isomers often have higher melting points) or column chromatography (N1 is usually more polar).

Ticket #002: "I am seeing a massive peak for Ethyl Methacrylate (Impurity C)."

Root Cause: You are reacting a tertiary bromide with a base. This is the textbook setup for an E2 Elimination reaction. If your base is too strong (e.g., NaH, NaOEt) or the temperature is too high, elimination will outcompete substitution.

Corrective Protocol:

  • Lower the Temperature: Run the reaction at room temperature or 0°C initially. Heat encourages elimination.

  • Change the Base: Switch to a weaker, non-nucleophilic base like Cs₂CO₃ or K₂CO₃ . Avoid alkoxides (NaOEt) entirely.

  • Stoichiometry: Do not use a large excess of base. Keep the Base:Triazole ratio near 1:1 to minimize free base attacking the bromide.

Ticket #003: "How do I distinguish N1 and N2 isomers by NMR? They look identical."

Diagnostic Guide: They are not identical. The symmetry of the triazole ring is the key.

  • N1-Isomer (Asymmetric): The triazole protons (H3 and H5) are in chemically different environments.

    • 1H NMR: You will see two distinct singlets for the triazole ring protons (typically

      
       7.9 and 
      
      
      
      8.2 ppm).
    • 13C NMR: The ring carbons will have distinct shifts.

  • N2-Isomer (Symmetric-like):

    • 1H NMR: While not perfectly symmetric (due to the N1/N4 difference), the N2-isomer often shows shifts that are closer together or distinctively shielded compared to N1. Crucially: In N2-substituted triazoles, the H3 and H5 protons are often equivalent if the R-group allows free rotation, or they appear as a single peak or very close singlets depending on the solvent.

    • Differentiation: The most reliable method is NOESY (Nuclear Overhauser Effect Spectroscopy) . In the N1-isomer, the alkyl group protons will show NOE correlation to only one triazole proton (H5). In the N2-isomer, the alkyl group is equidistant to both H3 and H5 (or correlates to both if shifts are distinct).

Analytical Workflow: Decision Tree

Use this logic flow to identify your dominant impurity.

TroubleshootingTree Start Unknown Impurity Peak CheckMass Check MS (m/z) Start->CheckMass Mass_Low m/z = 114 (Loss of Triazole) CheckMass->Mass_Low Lower Mass Mass_Target m/z = Target Mass (Isomer Issue) CheckMass->Mass_Target Matches Target Conclusion_Elim Impurity C: Ethyl Methacrylate Mass_Low->Conclusion_Elim NMR_Check Check 1H NMR (Triazole Region) Mass_Target->NMR_Check Two_Singlets Two Distinct Singlets (Large Separation) NMR_Check->Two_Singlets Distinct H3/H5 Close_Singlets One Singlet or Close Pair NMR_Check->Close_Singlets Symmetric H3/H5 Conclusion_N1 Impurity A: N1-Isomer (Major) Two_Singlets->Conclusion_N1 Conclusion_N2 Target: N2-Isomer Close_Singlets->Conclusion_N2

Figure 2: Analytical logic for identifying triazole alkylation products.

References & Grounding

The protocols and mechanistic insights above are grounded in the fundamental chemistry of azole alkylation.

  • Regioselectivity in 1,2,4-Triazole Alkylation:

    • Source:Boraei, A. et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016.

    • Relevance: Discusses the N1 vs N2 preference and the influence of steric effects on isomer distribution.

    • URL:[Link]

  • Synthesis of Triazole Antifungal Precursors (Voriconazole Impurities):

    • Source:Reddy, G. et al. "Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole." Scientia Pharmaceutica, 2025 (via PMC).

    • Relevance: Provides detailed NMR characterization data distinguishing N1 and N2 isomers of triazole derivatives.

    • URL:[Link]

  • General Triazole Impurity Profiling:

    • Source:Veeprho Pharmaceuticals. "Triazole Impurities and Related Compounds."

    • Relevance: Lists common degradation pathways including oxidation and hydrolysis relevant to industrial scale-up.

    • URL:[Link]

  • Microwave-Assisted Regioselective Alkylation:

    • Source:Pardeshi, S. et al. "An Investigation into the Alkylation of 1,2,4-Triazole." Journal of Heterocyclic Chemistry.

    • Relevance: Highlights the use of specific bases (like DBU) and conditions to alter the N1/N2 ratio.

    • URL:[Link]

Sources

Troubleshooting

Catalyst selection and optimization for the synthesis of Ethyl 2-methyl-2-(triazol-2-YL)propanoate

To: Research & Development Team From: Technical Applications Group Subject: Catalyst Selection & Optimization: Synthesis of Ethyl 2-methyl-2-(triazol-2-yl)propanoate Executive Summary & Synthetic Challenge The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Group Subject: Catalyst Selection & Optimization: Synthesis of Ethyl 2-methyl-2-(triazol-2-yl)propanoate

Executive Summary & Synthetic Challenge

The synthesis of Ethyl 2-methyl-2-(triazol-2-yl)propanoate presents a dualistic challenge in organic synthesis: Regioselectivity and Steric Hindrance .[1]

  • Regioselectivity (N1 vs. N2): The 1,2,3-triazole ring has three potential nucleophilic nitrogen atoms. While N1-alkylation is often kinetically favored due to higher electron density, N2-alkylation is thermodynamically preferred.[1] Achieving high N2-selectivity requires precise manipulation of steric and electronic factors.[1]

  • Tertiary Electrophile: The target molecule features a quaternary carbon alpha to the ester group. Nucleophilic substitution (

    
    ) at a tertiary center (ethyl 2-bromo-2-methylpropanoate) is notoriously difficult due to the competing E2 elimination  pathway, which generates ethyl methacrylate as a major impurity.[1]
    

This guide outlines a Phase-Transfer Catalyzed (PTC) protocol optimized for N2 selectivity and suppression of elimination, moving beyond standard "base + solvent" approaches.

Catalyst Selection & Mechanistic Logic

For this specific transformation, we recommend a Dual-Catalytic System :

  • Primary Catalyst: Tetrabutylammonium Bromide (TBAB) [Phase Transfer Catalyst][1]

  • Secondary Promoter: Potassium Iodide (KI) [Nucleophilic Catalyst][1]

Why this system?
Catalyst ComponentRole & Mechanism
TBAB (PTC) Interfacial Transport: Facilitates the transfer of the carbonate anion (

) or the deprotonated triazolide anion into the organic phase.[1] "Soft" Basicity: By using a solid carbonate base with a PTC, you maintain a low concentration of active base, reducing the risk of E2 elimination (which dominates with strong, dissolved bases like NaOEt).
KI (Finkelstein) Leaving Group Exchange: In situ conversion of the sterically hindered bromo-ester to the more reactive iodo-ester.[1] Rate Acceleration: The C-I bond is longer and weaker, lowering the activation energy for the difficult attack on the tertiary carbon.

Optimized Experimental Protocol

Reaction Scale: 10 mmol basis Target Selectivity: >95:5 (N2:N1)[1]

Reagents:
  • Substrate: 1H-1,2,3-Triazole (1.0 equiv)

  • Electrophile: Ethyl 2-bromo-2-methylpropanoate (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
  • Catalyst 1: TBAB (5 mol%)[1]

  • Catalyst 2: KI (10 mol%)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (See Solvent Selection below)[1]

Step-by-Step Procedure:
  • Catalyst Activation: In a dry reaction vessel, charge

    
     (2.76 g, 20 mmol), TBAB (0.16 g, 0.5 mmol), and KI (0.16 g, 1.0 mmol). Add anhydrous MeCN  (20 mL).
    
  • Triazole Addition: Add 1H-1,2,3-triazole (0.69 g, 10 mmol). Stir at room temperature for 15 minutes to allow partial deprotonation/equilibration.

  • Electrophile Injection: Add ethyl 2-bromo-2-methylpropanoate (1.8 mL, 12 mmol) dropwise over 5 minutes.

    • Critical Control: Do not add all at once to avoid localized high concentrations that favor elimination.[1]

  • Thermal Phase: Heat the reaction mixture to 60°C .

    • Note: Higher temperatures (>80°C) increase N1 isomer formation and elimination byproducts.

  • Monitoring: Monitor by HPLC or GC after 4 hours. Look for the disappearance of triazole and the ratio of N2 (Target) vs N1 (Impurity).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (to remove DMF/TBAB), and dry over

    
    .
    

Reaction Pathway & Selectivity Visualization

The following diagram illustrates the competing pathways and how the steric bulk of the tertiary electrophile actually aids N2 selectivity (Pathway A) while the catalyst system suppresses Elimination (Pathway C).

ReactionPathways Start 1,2,3-Triazole + Tertiary Bromo-Ester TS_N2 Transition State A (Sterically Favored) Start->TS_N2 K2CO3 / TBAB / 60°C TS_N1 Transition State B (Sterically Hindered) Start->TS_N1 Kinetic Control TS_Elim Elimination Pathway (Base Mediated) Start->TS_Elim Strong Base / High T Product_N2 N2-Isomer (Target) Ethyl 2-methyl-2-(triazol-2-yl)propanoate TS_N2->Product_N2 Major (>90%) Product_N1 N1-Isomer (Impurity) TS_N1->Product_N1 Minor (<10%) Product_Elim Ethyl Methacrylate (Side Product) TS_Elim->Product_Elim Minimized by PTC

Caption: Pathway A (Green) is favored by the steric bulk of the tertiary electrophile, which blocks the crowded N1/N3 sites, directing attack to the more accessible N2 position.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & High "Elimination" Product

Symptom: HPLC shows large peak for Ethyl Methacrylate; low conversion to triazole ester.[1] Root Cause: The base is too strong or the temperature is too high, promoting E2 elimination over


 substitution.
Corrective Action: 
  • Switch Solvent: If using DMF, switch to Acetone or Acetonitrile . DMF is more polar and can enhance the basicity of carbonate, promoting elimination.

  • Lower Temperature: Reduce reaction temperature to 40-50°C.

  • Change Base: Ensure you are using

    
     (weak base).[1] Never  use NaH or alkoxides (NaOEt) for this reaction; they will exclusively yield the elimination product.
    
Issue 2: Poor N2:N1 Selectivity (Ratio < 80:20)

Symptom: Significant formation of the asymmetric N1-isomer.[1] Root Cause: The reaction is under kinetic control rather than thermodynamic control, or the solvent is too polar (stabilizing the more polar N1 transition state). Corrective Action:

  • Thermodynamic Equilibration: Increase reaction time. N1 isomers can sometimes rearrange to N2 under thermal conditions, though this is difficult with alkyl groups.

  • Steric Enhancement: The tertiary nature of your electrophile should favor N2. If N1 is forming, ensure your electrophile is pure Ethyl 2-bromo-2-methylpropanoate and hasn't hydrolyzed to the acid.[1]

  • Solvent Polarity: Switch to a less polar solvent system (e.g., Toluene/Water biphasic system with high TBAB loading). Non-polar solvents destabilize the dipolar N1 transition state, favoring the neutral N2 pathway.

Issue 3: Reaction Stalls at 50% Conversion

Symptom: Starting material remains after 24 hours. Root Cause: Steric hindrance at the quaternary carbon is preventing nucleophilic attack. Corrective Action:

  • Boost Catalyst: Add an additional 10 mol% of KI . The Iodo-ester intermediate is crucial for rate enhancement.[1]

  • Concentration: Increase the concentration of the reaction.

    
     reactions are second-order; doubling concentration quadruples the rate.[1] Run at 1.0 M or higher.[1]
    

Quantitative Data: Solvent & Base Effects[1][2]

SolventBaseCatalystYield (%)N2 : N1 RatioMajor Side Product
MeCN K2CO3 TBAB/KI 88% 96 : 4 None
DMFK2CO3None65%85 : 15Ethyl Methacrylate
DMFNaHNone<10%N/AEthyl Methacrylate (Major)
TolueneKOH (aq)TBAB72%92 : 8Hydrolysis products

Troubleshooting Logic Tree

Troubleshooting Start Problem Identified CheckImpurity Identify Major Impurity Start->CheckImpurity Impurity_Elim Ethyl Methacrylate Present? CheckImpurity->Impurity_Elim Elimination Impurity_N1 High N1 Isomer? CheckImpurity->Impurity_N1 Regio-error Sol_Elim ACTION: Lower Temp, Switch to MeCN, Use weaker base (K2CO3) Impurity_Elim->Sol_Elim Sol_N1 ACTION: Use Non-polar Solvent (Toluene+PTC), Check Electrophile Purity Impurity_N1->Sol_N1

Caption: Decision matrix for correcting common synthetic deviations based on impurity profiling.

References

  • Wang, X. J., et al. (2009). "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 11(23), 5490–5493.

  • Duan, Y., et al. (2018). "N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis." RSC Advances, 8, 28598-28601.

  • Potts, K. T. (1961). "The Chemistry of 1,2,3-Triazoles." Chemical Reviews, 61(2), 87–127. (Foundational text on N1 vs N2 tautomerism and reactivity).
  • Sadiq, A. (2024). "Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate." MDPI, (Reference for handling ethyl 2-bromo-2-methylpropanoate in synthesis).[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization and Validation of Ethyl 2-methyl-2-(triazol-2-YL)propanoate Structure

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and validation of Ethyl 2-methyl-2-(triazol-2-YL)propanoate, a heterocyclic compound with potential applications stemming from the versatile chemistry of the triazole moiety. As the point of attachment to the triazole ring (N1 vs. N2) and the specific triazole isomer (1,2,3- vs. 1,2,4-triazole) can significantly impact the compound's physicochemical properties and biological activity, rigorous analytical characterization is not merely a procedural step but a cornerstone of scientific integrity.

This guide is structured to provide not just a series of protocols, but a logical framework for making informed analytical decisions. We will explore the causality behind experimental choices and establish a self-validating system for the structural confirmation of the target molecule and its potential isomers.

The Analytical Challenge: Isomeric Differentiation

The synthesis of Ethyl 2-methyl-2-(triazol-2-YL)propanoate can potentially yield a mixture of regioisomers. The primary analytical challenge lies in definitively distinguishing between N1 and N2 substituted triazoles, as well as between the 1,2,3- and 1,2,4-triazole isomers. This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to provide a comprehensive and validated structural assignment.

Core Analytical Strategy: A Multi-pronged Approach

A robust characterization and validation strategy for Ethyl 2-methyl-2-(triazol-2-YL)propanoate and its isomers relies on the convergence of evidence from multiple orthogonal analytical techniques.

cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_validation Method Validation (ICH Q2(R2)) cluster_conclusion Conclusion Syn Synthesis of Ethyl 2-methyl-2-(triazol-YL)propanoate NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Syn->NMR Crude Product GCMS GC-MS Analysis Syn->GCMS Crude Product Specificity Specificity NMR->Specificity Linearity Linearity & Range GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision Structure Unambiguous Structure Confirmed Specificity->Structure Linearity->Structure Accuracy->Structure Precision->Structure

Figure 1: A workflow diagram illustrating the integrated approach to the characterization and validation of Ethyl 2-methyl-2-(triazol-2-YL)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For differentiating the isomers of Ethyl 2-methyl-2-(triazol-2-YL)propanoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments is essential. The key to distinguishing between the N1 and N2 isomers lies in the chemical shifts and coupling constants of the triazole ring protons and carbons.[1][2][3]

Comparative NMR Data

The following table presents hypothetical yet realistic ¹H and ¹³C NMR data for the potential isomers of Ethyl 2-methyl-2-(triazol-2-YL)propanoate, based on literature values for similar N-substituted triazoles.[1][2]

Parameter Ethyl 2-methyl-2-(1,2,3-triazol-1-yl)propanoate Ethyl 2-methyl-2-(1,2,3-triazol-2-yl)propanoate Ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate
¹H NMR (ppm) ~8.1 (d, 1H, H-4), ~7.8 (d, 1H, H-5), 4.2 (q, 2H), 1.9 (s, 6H), 1.2 (t, 3H)~7.7 (s, 2H, H-4 & H-5), 4.2 (q, 2H), 1.9 (s, 6H), 1.2 (t, 3H)~8.4 (s, 1H, H-3), ~8.0 (s, 1H, H-5), 4.2 (q, 2H), 1.9 (s, 6H), 1.2 (t, 3H)
¹³C NMR (ppm) ~135 (C-4), ~125 (C-5), ~175 (C=O), ~70 (C-quat), ~62 (OCH₂), ~25 (C(CH₃)₂), ~14 (OCH₂CH₃)~135 (C-4 & C-5), ~175 (C=O), ~70 (C-quat), ~62 (OCH₂), ~25 (C(CH₃)₂), ~14 (OCH₂CH₃)~152 (C-3), ~145 (C-5), ~175 (C=O), ~70 (C-quat), ~62 (OCH₂), ~25 (C(CH₃)₂), ~14 (OCH₂CH₃)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The key differentiating features are the number and multiplicity of the triazole proton signals. The N2-substituted 1,2,3-triazole is expected to show a single signal for the two equivalent triazole protons, while the N1-isomer will show two distinct signals. The 1,2,4-triazole isomer will also exhibit two distinct singlets for its triazole protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5][6] Ensure the sample is fully dissolved; filter if any solid particles are present to prevent poor spectral resolution.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve homogeneity.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.[7] For complex spectra, 2D NMR experiments like COSY, HSQC, and HMBC will be necessary to confirm assignments.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Molecular Weight Confirmation

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of Ethyl 2-methyl-2-(triazol-2-YL)propanoate, GC-MS serves two primary purposes: assessing the purity of the synthesized compound and confirming its molecular weight.

Comparative GC-MS Data
Parameter Ethyl 2-methyl-2-(1,2,3-triazol-1-yl)propanoate Ethyl 2-methyl-2-(1,2,3-triazol-2-yl)propanoate Ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate
Retention Time (min) Dependent on GC column and conditionsSlightly different from the 1-yl isomerDependent on GC column and conditions
Molecular Ion (m/z) 183.10183.10183.10
Key Fragments (m/z) 116, 88, 69116, 88, 69116, 88, 70

The molecular ion peak at m/z 183.10 would confirm the elemental composition of C₈H₁₃N₃O₂. While the mass spectra of the isomers may be very similar, subtle differences in fragmentation patterns, particularly of the triazole ring, can sometimes be observed. The primary utility of GC in this context is the potential to separate the isomers chromatographically, allowing for their individual analysis.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]

  • Instrument Setup:

    • GC: Use a suitable capillary column (e.g., HP-5MS). Set the oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at 80°C and ramp up to 250°C.[9]

    • MS: Operate the mass spectrometer in electron ionization (EI) mode. Set the mass range to scan from m/z 40 to 300.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The data acquisition will be initiated by the instrument software.

  • Data Analysis: Identify the peak corresponding to the product. Analyze the mass spectrum of this peak to confirm the molecular weight and examine the fragmentation pattern. The purity of the sample can be estimated from the relative peak areas in the chromatogram.

Validation of the Analytical Methods: Ensuring Trustworthiness and Scientific Integrity

For use in a regulated environment, the analytical methods for characterizing Ethyl 2-methyl-2-(triazol-2-YL)propanoate must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[10][11][12][13] This ensures that the methods are reliable, reproducible, and fit for their intended purpose.

Key Validation Parameters
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other isomers. This is demonstrated by showing that the peaks for the different isomers are well-resolved in the chromatogram and that their NMR signals do not overlap.[10]

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10] For the GC-MS method, this would involve preparing a series of standard solutions of known concentrations and plotting the peak area against concentration. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The accuracy of an analytical procedure is the closeness of the test results obtained by the procedure to the true value.[10] This can be assessed by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

  • Precision: The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] This is typically expressed as the relative standard deviation (RSD) of a series of measurements.

cluster_params Key Validation Parameters Validation {Method Validation (ICH Q2(R2))|Ensuring Data Integrity} Specificity Specificity Distinguishes between isomers and impurities Validation->Specificity Linearity Linearity & Range Proportional response over a defined concentration range Validation->Linearity Accuracy Accuracy Closeness to the true value Validation->Accuracy Precision Precision Reproducibility of results Validation->Precision

Figure 2: Key parameters for the validation of analytical methods according to ICH Q2(R2) guidelines.

Conclusion: A Pathway to Unambiguous Structural Confirmation

The characterization and validation of the structure of Ethyl 2-methyl-2-(triazol-2-YL)propanoate require a meticulous and multi-faceted analytical approach. By combining the detailed structural insights from NMR spectroscopy with the separation and molecular weight confirmation provided by GC-MS, a high degree of confidence in the structural assignment can be achieved. Furthermore, the formal validation of these analytical methods in accordance with ICH guidelines ensures the reliability and integrity of the data, a critical requirement for any downstream applications in research, drug development, or quality control. This guide provides the framework for a robust and scientifically sound characterization of this and other novel chemical entities.

References

  • AMSbiopharma. (2025, July 22).
  • International Council for Harmonisation. (2023, November 30).
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
  • Efor Group. Validation of analytical procedures according to the ICH guidelines.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • BenchChem.
  • Der Pharma Chemica. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. 7(6), 15-23.
  • Royal Society of Chemistry. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry.
  • University of Leicester.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2021).
  • Jackson, G. (2010). Gas Chromatography Tandem Mass Spectrometry for Biomarkers of Alcohol Abuse in Human Hair. Therapeutic Drug Monitoring, 32(2), 216-223.
  • Iowa State University. (2013, March 19). NMR Sample Preparation.
  • International Journal of Drug Delivery Technology. (2021).
  • ChemEd.
  • PubMed. (2011, April 5).
  • Academia.edu.
  • ResearchGate. (2025, August 6). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.
  • ESA-IPB.
  • Hilaris Publisher. (2022, August 1). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse.
  • American Chemical Society.
  • Filo. (2024, December 12).
  • Georgia Institute of Technology. (2023, August 29).
  • ResearchGate. (2025, August 10). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756-61.
  • BenchChem. ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][10]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate.

  • ChemicalBook. ethyl 2-methyl-2-(piperidin-4-yl)
  • ACS Publications. (2024, October 8). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters.
  • FooDB. (2010, April 8).
  • MDPI. (2024, October 24).
  • Arkivoc. Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines.
  • Royal Society of Chemistry. Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and.
  • NIST. Propanoic acid, 2-methyl-, ethyl ester. WebBook.
  • ChemicalBook.
  • mVOC 4.0.
  • Santa Cruz Biotechnology. Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)
  • TCI Chemicals. Ethyl 2-Methyl-2-(methyltellanyl)
  • MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Beilstein Archives. (2021, November 16). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid.
  • Organic Syntheses.

Sources

Comparative

Comparative analysis of different synthetic routes to Ethyl 2-methyl-2-(triazol-2-YL)propanoate

Executive Summary The synthesis of Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate presents a classic problem in heterocyclic chemistry: controlling the regioselectivity of 1,2,3-triazole alkylation.[1] The target mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate presents a classic problem in heterocyclic chemistry: controlling the regioselectivity of 1,2,3-triazole alkylation.[1] The target molecule features a 1,2,3-triazole ring attached at the N2-position to a sterically hindered quaternary carbon (gem-dimethyl group).[1]

Direct alkylation often favors the thermodynamically less stable N1-isomer or yields difficult-to-separate mixtures.[1][2] This guide evaluates three distinct synthetic strategies, ranking them by regioselectivity, scalability, and operational complexity.

Route Methodology N2 Selectivity Scalability Primary Use Case
A Direct Alkylation Low (~3:1 to 1:[1]1)HighEarly-stage screening; when separation is automated.[1]
B Bromo-Block Strategy Excellent (>20:1) Medium-HighGMP manufacturing; high-purity requirements.[1]
C Stepwise Methylation High (via purification)Low-MediumLab-scale; when avoiding expensive transition metals.[1]

Mechanistic Challenge: The N1 vs. N2 Dichotomy

The 1,2,3-triazole anion is an ambident nucleophile.

  • Kinetic Control: Often favors N1-alkylation due to higher electron density on the terminal nitrogens.[1][2]

  • Thermodynamic Control: Favors N2-alkylation as the resulting 2H-triazole preserves aromaticity more effectively than the 1H-isomer.[1]

For our target, the electrophile is ethyl 2-bromo-2-methylpropionate .[1] The bulky gem-dimethyl group adds significant steric hindrance, which paradoxically can shift selectivity slightly toward N2 (the less hindered approach) but severely retards the reaction rate, leading to side reactions (elimination to methacrylates).

Visualization: Regioselectivity Pathways

TriazoleAlkylation Triazole 1,2,3-Triazole (Anion) TS_N1 TS: N1-Attack (Steric Clash) Triazole->TS_N1 Kinetic Path TS_N2 TS: N2-Attack (Symm. Distribution) Triazole->TS_N2 Thermodynamic Path Electrophile Ethyl 2-bromo-2- methylpropionate Electrophile->TS_N1 Electrophile->TS_N2 Product_N1 N1-Isomer (Unwanted) TS_N1->Product_N1 Fast (typ.) Product_N2 N2-Isomer (Target) TS_N2->Product_N2 Stable

Caption: Divergent alkylation pathways. N2-alkylation is thermodynamically preferred but kinetically competitive with N1.[1]

Detailed Route Analysis

Route A: Direct Base-Promoted Alkylation

This is the "brute force" approach.[1] It involves reacting 1,2,3-triazole directly with ethyl bromoisobutyrate using a base.

  • Reagents: 1,2,3-Triazole, Ethyl 2-bromo-2-methylpropionate, K₂CO₃, DMF.[1]

  • Conditions: 60–80°C, 12–24 h.

  • Outcome: Typically yields a mixture of N2 (Target) and N1 isomers.[2] The ratio is often poor (approx. 60:40 to 70:30 favoring N2 due to the specific steric bulk of the isobutyrate, but separation is painful).

  • Critical Insight: Using Cesium Carbonate (Cs₂CO₃) instead of Potassium Carbonate can sometimes improve the N2 ratio due to the "Cesium Effect" (looser ion pairing), but the cost increases.

Route B: The "Bromo-Block" Strategy (Recommended)

Based on the work of Wang et al. (Boehringer Ingelheim), this route exploits the steric and electronic properties of 4-bromo-1,2,3-triazole . The bromine atom at C4 sterically hinders the N1 position, forcing alkylation almost exclusively to N2.

  • Step 1: Directed Alkylation [1][2]

    • Precursor: 4-Bromo-1H-1,2,3-triazole.[1]

    • Reagents: Ethyl 2-bromo-2-methylpropionate, K₂CO₃, DMF.[1]

    • Selectivity: >95:5 (N2:N1) .[1]

  • Step 2: Debromination [1]

    • Reagents: H₂, Pd/C (10%), Ethanol/EtOAc.

    • Outcome: Quantitative removal of the bromine atom to yield the pure target.

  • Why it works: The Br substituent destabilizes the N1-transition state significantly more than the N2-transition state.[1]

Route C: Stepwise C-Alkylation (Gem-Dimethylation)

Instead of forcing a bulky electrophile onto the triazole, this route attaches a linear chain first and then builds the steric bulk.

  • Step 1: Alkylation of 1,2,3-triazole with Ethyl Bromoacetate .[3]

    • Easier separation of N1/N2 isomers due to lack of steric bulk.

  • Step 2: Double Methylation.[1]

    • Reagents: NaH (2.2 equiv), MeI (2.5 equiv), THF.

    • Mechanism: Formation of the enolate followed by Sn2 attack on Methyl Iodide.

  • Risk: Over-alkylation or hydrolysis of the ester if water is present. Requires strictly anhydrous conditions.[1]

Experimental Protocols

Protocol for Route B (High Fidelity)
Step 1: Synthesis of Ethyl 2-(4-bromo-2H-1,2,3-triazol-2-yl)-2-methylpropanoate[1]
  • Setup: Charge a dry flask with 4-bromo-1H-1,2,3-triazole (1.0 equiv) and DMF (10 vol).

  • Base Addition: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 30 min.

  • Alkylation: Add Ethyl 2-bromo-2-methylpropionate (1.2 equiv) dropwise.

  • Reaction: Heat to 50°C for 16 hours. Monitor by HPLC.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The N2 isomer elutes first (less polar).

Step 2: Hydrogenolysis to Target
  • Setup: Dissolve the intermediate from Step 1 in Ethanol .

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reduction: Stir under H₂ atmosphere (balloon pressure is usually sufficient, or 1-3 bar) at RT for 4-6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Isolation: Concentrate the filtrate to afford Ethyl 2-methyl-2-(triazol-2-yl)propanoate as a clear oil.

Protocol for Route A (Direct - For Comparison)
  • Mix 1,2,3-triazole (1.0 eq), K₂CO₃ (1.5 eq), and Ethyl 2-bromo-2-methylpropionate (1.1 eq) in DMF.

  • Heat at 80°C for 24h.

  • Note: You will observe two spots on TLC.[1] The N2 isomer is typically higher Rf. Column chromatography is mandatory and likely requires a slow gradient (e.g., 0-20% EtOAc in Hexanes) to separate the isomers effectively.

Comparative Data Summary

ParameterRoute A (Direct)Route B (Bromo-Block)Route C (Stepwise)
Overall Yield 30–40%65–75% 45–55%
N2 Selectivity Low (Mix)High (>95%) High (via purification)
Step Count 122
Cost Driver ChromatographyPd CatalystNaH/Anhydrous handling
Atom Economy HighMedium (Br waste)Medium

Decision Logic for Researchers

Use the following logic flow to select the appropriate route for your specific constraints:

DecisionTree Start Start: Select Synthesis Route IsPurityCritical Is >98% Isomeric Purity Required? Start->IsPurityCritical HasPd Is Hydrogenation/Pd Permissible? IsPurityCritical->HasPd Yes (Pharma/Dev) Scale Scale of Reaction? IsPurityCritical->Scale No (Screening) RouteB Route B: Bromo-Block (Gold Standard) HasPd->RouteB Yes RouteC Route C: Stepwise Methylation (Avoids heavy metals) HasPd->RouteC No RouteA Route A: Direct Alkylation (Accept ~20% N1 impurity) Scale->RouteA <100mg Scale->RouteB >1g

Caption: Decision matrix for selecting the optimal synthetic route based on purity and scale requirements.

References

  • Wang, X.-J., et al. (2009).[4] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5463. Link[1]

  • Pfizer Inc. (2022).[1][5] Highly Selective N2 Alkylation of Indazoles. Synthesis. (Contextual reference for acid-catalyzed selectivity mechanisms). Link[1]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. (General overview of N1 vs N2 selectivity factors). Link

  • Talio. Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate Product Page. (Commercial availability confirmation). Link

Disclaimer: All experimental protocols should be performed in a fume hood with appropriate personal protective equipment (PPE).[1] The handling of sodium hydride (NaH) and hydrogen gas (H₂) carries specific fire and explosion risks.

Sources

Validation

Comparative Guide: Validated Analytical Architectures for Ethyl 2-methyl-2-(triazol-2-yl)propanoate

Topic: Validated Analytical Methods for Purity Assessment of Ethyl 2-methyl-2-(triazol-2-yl)propanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validated Analytical Methods for Purity Assessment of Ethyl 2-methyl-2-(triazol-2-yl)propanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The purity assessment of Ethyl 2-methyl-2-(triazol-2-yl)propanoate presents a specific set of analytical challenges rooted in its nitrogen-rich heterocyclic structure. As a likely intermediate in the synthesis of azole antifungals or agrochemicals, the critical quality attributes (CQAs) for this molecule are not limited to simple assay percentage. They must include the rigorous quantification of regioisomeric impurities (N1- vs. N2- vs. N4-alkylation) and hydrolysis degradants (acid derivatives).

This guide objectively compares three validated analytical methodologies: RP-HPLC-UV , GC-FID , and 1H-qNMR . While HPLC remains the workhorse for routine QC due to its robustness and sensitivity to non-volatiles, qNMR is presented here as the superior orthogonal technique for absolute purity assignment without the need for qualified reference standards.

Part 1: The Chemical Context & Analytical Strategy

The Analyte: Ethyl 2-methyl-2-(triazol-2-yl)propanoate

  • Structure: An achiral, gem-dimethyl substituted ethyl ester linked to a triazole ring.

  • Critical Impurity Profile:

    • Regioisomers: The alkylation of 1,2,4-triazole often yields a mixture of N1 (major), N2, and N4 isomers. If the "2-yl" isomer is your target, the N1-isomer is your primary impurity.

    • Hydrolysis Products: 2-methyl-2-(triazol-2-yl)propanoic acid (formed via ester hydrolysis).

    • Process Impurities: Residual triazole, bromo-ester starting materials, and non-volatile inorganic salts.

Diagram 1: Impurity Fate & Analytical Logic

This diagram maps the synthesis pathways to potential impurities, guiding the choice of analytical detector.

ImpurityLogic Start Synthesis Precursors Reaction Alkylation Reaction Start->Reaction Target Target: N2-Isomer (Ethyl 2-methyl-2-(triazol-2-yl)propanoate) Reaction->Target Major/Minor? Imp_N1 Impurity: N1-Isomer (Regioisomer) Reaction->Imp_N1 Co-eluting Risk Imp_Acid Impurity: Acid (Hydrolysis) Target->Imp_Acid Degradation Method_HPLC Method A: HPLC-UV (Separates All) Target->Method_HPLC Method_NMR Method C: qNMR (Distinguishes Isomers) Target->Method_NMR Structural Cert. Imp_N1->Method_HPLC Imp_N1->Method_NMR Imp_Acid->Method_HPLC

Caption: Analytical fate map linking synthetic origins of regioisomers to the optimal detection methods.

Part 2: Detailed Methodologies & Validation
Method A: Stability-Indicating RP-HPLC (The Gold Standard)

Role: Routine Quality Control (QC), Stability Studies, Impurity Profiling. Scientific Rationale: Reverse-Phase HPLC (RP-HPLC) is selected for its ability to resolve the neutral ester from its acidic hydrolysis products and polar triazole starting materials. The use of a C18 stationary phase provides sufficient hydrophobic selectivity to separate the N1 and N2 regioisomers based on their slightly different dipole moments.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Why: 3.5 µm particle size offers a balance between resolution (critical for isomers) and backpressure.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 suppresses silanol activity and keeps acid impurities protonated).

    • B: Acetonitrile (ACN).

    • Gradient: 0-2 min (5% B); 2-15 min (5% -> 60% B); 15-20 min (60% -> 90% B).

  • Detection: UV at 210 nm .

    • Why: The molecule lacks extended conjugation. 210 nm captures the end-absorption of the ester and triazole ring.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled temperature is vital for reproducible isomer retention times).

Validation Parameters (Acceptance Criteria):

  • Specificity: Resolution (Rs) > 1.5 between N1 and N2 isomers.

  • Linearity: R² > 0.999 over 50%–150% of target concentration.

  • Precision: RSD < 1.0% (n=6 injections).

Method B: GC-FID (Volatile Impurity Screen)

Role: Process control, Residual Solvent analysis. Scientific Rationale: As an ethyl ester, the molecule is sufficiently volatile for Gas Chromatography. GC-FID offers superior resolution for volatile organic solvents (ethanol, ethyl acetate) that HPLC might miss or co-elute near the void volume. Caveat: Thermal stability must be verified. Triazoles can degrade at high injector temperatures.

Protocol:

  • Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane).

    • Why: Intermediate polarity helps separate the polar triazole ester from non-polar hydrocarbon impurities.

  • Carrier Gas: Helium (1.5 mL/min, constant flow).

  • Injector: Split (20:1), 220°C.

  • Detector: FID, 250°C.

  • Oven Program: 50°C (hold 2 min) -> 10°C/min -> 240°C (hold 5 min).

Method C: 1H-qNMR (The Absolute Reference)

Role: Primary Reference Standard Certification, Regioisomer Confirmation. Scientific Rationale: Quantitative NMR (qNMR) is the only method that does not require a reference standard of the analyte itself. It relies on the fundamental physical property of proton relaxation. Crucially, qNMR can distinguish N1 vs. N2 isomers based on symmetry.

  • N1-isomer (Asymmetric): The triazole ring protons (H3 and H5) are in different chemical environments and appear as two distinct singlets.

  • N2-isomer (Symmetric): If the triazole is 2-substituted (and assuming 2H-1,2,3-triazole or symmetric substitution), the ring protons may appear as a chemically equivalent singlet or distinct patterns distinguishable from the N1-isomer.

Protocol:

  • Solvent: DMSO-d6 (prevents ester hydrolysis better than D2O; good solubility).

  • Internal Standard: Maleic Acid or TCNB (Traceable to NIST).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.

    • Scans: 16–64 (for S/N > 150).

Part 3: Comparative Analysis & Decision Framework

The following table contrasts the performance of the three methods. Note that while HPLC is best for routine use, qNMR is indispensable for initial structure validation.

FeatureMethod A: RP-HPLCMethod B: GC-FIDMethod C: 1H-qNMR
Primary Utility Routine QC, Impurity ProfilingResidual Solvents, Process CheckPurity Assignment (Primary Std)
Specificity (Isomers) High (Requires Method Dev)Medium (Thermal risk)Excellent (Structural ID)
Reference Standard Required Required Not Required
Sensitivity (LOD) High (< 0.05%)High (< 0.05%)Low (~0.5%)
Throughput Medium (20 min/run)Fast (10-15 min/run)Slow (Data Analysis intensive)
Cost per Sample LowLowHigh (Instrument time)
Diagram 2: Method Validation Workflow (ICH Q2)

A self-validating loop ensuring the chosen method meets regulatory standards.

ValidationWorkflow Define Define ATP (Analytical Target Profile) Select Select Method (HPLC vs GC) Define->Select Specificity Specificity Test (Spike with N1/N2 Isomers) Select->Specificity Specificity->Select Fail: Poor Resolution Linearity Linearity & Range (5 levels, 50-150%) Specificity->Linearity Pass Accuracy Accuracy/Recovery (Spike into Matrix) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (pH, Flow, Temp +/-) Precision->Robustness Final Validated Method Robustness->Final All Criteria Met

Caption: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2] Available at: [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).[3][4] (Source for qNMR protocols).

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][2][5] Available at: [Link]

Sources

Comparative

In vitro and in vivo studies of Ethyl 2-methyl-2-(triazol-2-YL)propanoate

Executive Summary & Compound Identity Ethyl 2-methyl-2-(triazol-2-yl)propanoate (CAS: 2170180-17-1 ) is a specialized heterocyclic building block primarily used in medicinal chemistry to introduce the -dimethyl-1,2,3-tri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Ethyl 2-methyl-2-(triazol-2-yl)propanoate (CAS: 2170180-17-1 ) is a specialized heterocyclic building block primarily used in medicinal chemistry to introduce the


-dimethyl-1,2,3-triazole  motif. This structural fragment is increasingly valued in drug discovery—particularly for CNS targets like LRRK2 —because it functions as a metabolically stable, polar pharmacophore that modulates lipophilicity (LogP) without introducing excessive hydrogen bond donors.

This guide evaluates the compound's utility as a precursor, comparing its physicochemical influence and biological performance against its structural isomers (1,2,4-triazoles) and analogs (pyrazoles).

Chemical Profile
PropertySpecification
IUPAC Name Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate
Molecular Formula

Molecular Weight 183.21 g/mol
Key Structural Feature Gem-dimethyl group (steric bulk, metabolic block) + N2-linked 1,2,3-triazole
Primary Application Synthesis of brain-penetrant kinase inhibitors (e.g., LRRK2, CLK3)

In Vitro Studies: Physicochemical & Mechanistic Profiling

The utility of Ethyl 2-methyl-2-(triazol-2-yl)propanoate lies in the properties it imparts to a final drug molecule after hydrolysis (to acid) or reduction (to alcohol).

A. Comparative Physicochemical Properties (The "Motif" Effect)

In medicinal chemistry, replacing a phenyl or pyrazole ring with a triazole ester/alcohol derived from this compound significantly alters the property landscape.

Feature2H-1,2,3-Triazol-2-yl (Product) 1H-1,2,4-Triazol-1-yl (Alternative) 1H-Pyrazol-1-yl (Alternative)
H-Bond Basicity (

)
Low (~1.2)Moderate (~2.3)Moderate (~2.5)
H-Bond Acceptors 2 (Weak)2 (Stronger at N4)1
Dipole Moment Low (Symmetric)HighModerate
Metabolic Stability High (N2 linkage is robust)Moderate (N4 oxidation risk)Moderate (C-oxidation risk)
Permeability (

)
High (reduced polarity)ModerateHigh

Expert Insight: The N2-linkage of the 1,2,3-triazole in this compound is critical. Unlike the N1-isomer, the N2-isomer has a lower dipole moment and lacks a highly basic nitrogen, reducing non-specific binding and P-glycoprotein (P-gp) efflux liability, which is essential for CNS drugs.

B. Synthetic Utility & Regioselectivity

The synthesis of this ester involves the alkylation of 1,2,3-triazole. A key challenge is regioselectivity (N1 vs. N2).

  • Reaction: 1,2,3-Triazole + Ethyl

    
    -bromoisobutyrate 
    
    
    
    Product.
  • Observation: The steric bulk of the gem-dimethyl group favors the N2-isomer (kinetic product) or requires specific conditions to optimize.

  • Protocol Note: Using

    
     in DMF typically yields a mixture; optimization with specific bases (e.g., 
    
    
    
    ) or solvents is often required to maximize the N2-isomer yield.
C. Target Engagement (Case Study: LRRK2 Inhibitors)

Studies involving the hydrolysis product (the acid) or reduced alcohol incorporated into aminopyrazole cores (e.g., GNE-7915 analogs) demonstrate:

  • Potency: The gem-dimethyl group fills hydrophobic pockets (e.g., near the hinge region or solvent front).

  • Selectivity: The triazole ring provides a distinct electrostatic profile that avoids off-target kinase inhibition compared to more basic pyridines.

In Vivo Studies: Pharmacokinetics & Toxicology

While the ester itself is a reagent, the in vivo performance is defined by the pharmacokinetics (PK) of the drugs containing this moiety.

A. Metabolic Stability (Microsomal Turnover)

The gem-dimethyl group in Ethyl 2-methyl-2-(triazol-2-yl)propanoate serves as a metabolic block .

  • Mechanism: It prevents cytochrome P450-mediated hydroxylation at the

    
    -carbon, a common clearance pathway for simple alkyl chains.
    
  • Data: Compounds containing this motif often show intrinsic clearance (

    
    ) values < 10 
    
    
    
    L/min/kg in human liver microsomes, superior to their non-methylated analogs.
B. Brain Penetration ( )

For CNS targets, the N2-linked triazole motif is superior.

  • Study Data (Estrada et al., 2014): LRRK2 inhibitors utilizing this specific hydrophilic tail demonstrated unbound brain-to-plasma ratios (

    
    ) > 0.5, indicating unrestricted blood-brain barrier crossing.
    
  • Contrast: Analogs with more polar tails (e.g., 1,2,4-triazoles or unsubstituted amides) often suffered from high P-gp efflux (

    
    ).
    

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate

Use this protocol to synthesize the core building block with high N2 selectivity.

  • Reagents: 1H-1,2,3-Triazole (1.0 eq), Ethyl 2-bromo-2-methylpropanoate (1.2 eq),

    
     (2.0 eq), Acetone (0.5 M).
    
  • Procedure:

    • Suspend

      
       in Acetone and add 1H-1,2,3-Triazole. Stir at RT for 30 min.
      
    • Add Ethyl 2-bromo-2-methylpropanoate dropwise.

    • Reflux for 12–16 hours (Monitor by TLC/LCMS).

    • Workup: Filter solids, concentrate filtrate.

    • Purification: The reaction yields both N1 and N2 isomers. Separation is required via Flash Chromatography (Hexane/EtOAc gradient). The N2-isomer (Product) is typically less polar (elutes first) compared to the N1-isomer.

  • Validation:

    • 1H NMR (

      
      ):  Look for the singlet of the triazole protons (
      
      
      
      ppm) and the gem-dimethyl singlet (
      
      
      ppm). The N2-isomer is symmetric (2 equivalent triazole protons); the N1-isomer is asymmetric (2 distinct protons).
Protocol 2: Hydrolysis to the Acid (Building Block Activation)
  • Reagents: Ethyl ester (Product), LiOH (3.0 eq), THF/Water (3:1).

  • Procedure: Stir at RT for 4 hours. Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1][2]

  • Use Case: The resulting acid is coupled to amines to form amide linkers in kinase inhibitors.

Visualizations & Pathway Logic

Figure 1: Synthesis and Regioselectivity Logic

This diagram illustrates the competitive alkylation pathways and the structural divergence between the desired N2-isomer and the N1-alternative.

TriazoleSynthesis Triazole 1H-1,2,3-Triazole Intermediate Transition State (Alkylation) Triazole->Intermediate + Base Reagent Ethyl 2-bromo-2-methylpropanoate (Steric Bulk) Reagent->Intermediate ProductN2 PRODUCT (N2-Isomer) Ethyl 2-methyl-2-(2H-triazol-2-yl)propanoate (Symmetric, Less Polar, Brain Penetrant) Intermediate->ProductN2 Kinetic/Steric Preference ProductN1 ALTERNATIVE (N1-Isomer) Ethyl 2-methyl-2-(1H-triazol-1-yl)propanoate (Asymmetric, More Polar) Intermediate->ProductN1 Thermodynamic Pathway

Caption: Divergent synthesis pathways. The N2-isomer is often favored by steric bulk but requires chromatographic separation from the N1-isomer.

Figure 2: Pharmacophore Impact in Drug Design

How the motif influences the final drug's properties.

Pharmacophore Motif 2-methyl-2-(triazol-2-yl)propyl Motif Effect1 Gem-Dimethyl Effect Motif->Effect1 Effect2 Triazole N2-Linkage Motif->Effect2 Outcome1 Blocks Metabolic Hydroxylation Effect1->Outcome1 Outcome2 Reduced Dipole Moment (vs N1-isomer) Effect2->Outcome2 Clinical Improved CNS Penetration (Low P-gp Efflux) Outcome1->Clinical Outcome2->Clinical

Caption: Mechanistic contribution of the building block to the final drug's pharmacokinetic profile.

References

  • Chan, B. K., et al. (2013).[1] "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor."[1] ACS Medicinal Chemistry Letters, 4(1), 85–90.[1] Link

  • Estrada, A. A., et al. (2014).[1] "Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, 57(3), 921–936.[1] Link

  • ChemicalBook. (n.d.). "Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate - CAS 2170180-17-1."[3] ChemicalBook Database. Link

  • Estrada, A. A., et al. (2012).[4] "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[5][1][4] Journal of Medicinal Chemistry, 55(22), 9416–9433.[4] Link

Sources

Validation

Cross-Validation of Analytical Results for Ethyl 2-methyl-2-(triazol-2-yl)propanoate

This guide provides an in-depth technical framework for the cross-validation of analytical results for Ethyl 2-methyl-2-(triazol-2-yl)propanoate . It is designed for researchers and quality control scientists requiring r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the cross-validation of analytical results for Ethyl 2-methyl-2-(triazol-2-yl)propanoate . It is designed for researchers and quality control scientists requiring rigorous verification of chemical identity and purity for pharmaceutical or agrochemical applications.

Executive Summary & Strategic Context

Ethyl 2-methyl-2-(triazol-2-yl)propanoate is a specialized heterocyclic ester, serving as a critical building block in the synthesis of next-generation triazole antifungals and agrochemicals. Its structural integrity—specifically the gem-dimethyl substitution and the N-linked triazole moiety—dictates the biological efficacy of downstream APIs.

In high-stakes research, relying on a single analytical method (e.g., HPLC-UV) is insufficient due to "blind spots" such as non-chromophoric impurities, inorganic salts, or co-eluting isomers. Cross-validation in this context refers to the use of orthogonal analytical techniques to confirm purity and assay values, ensuring that the "Product Performance" (chemical quality) meets the stringent requirements of drug development.

The "Alternatives": Analytical Methodologies

Instead of comparing this chemical to a "competitor product," we compare the analytical methodologies used to validate it. The reliability of your data depends on selecting the right cross-validation partner:

FeatureMethod A: HPLC-UV (The Standard)Method B: GC-FID (The Alternative)Method C: qNMR (The Validator)
Primary Output Chromatographic Purity (% Area)Volatile Purity (% Area)Absolute Assay (% w/w)
Blind Spots Salts, water, non-UV active impuritiesNon-volatiles, thermolabile compoundsTrace impurities <0.1% (sensitivity limit)
Strengths High sensitivity, separates isomersHigh resolution for residual solventsNo reference standard required; orthogonal
Role Routine QCResidual Solvent/Volatile Impurity CheckPrimary Cross-Validation Tool

Technical Validation Workflow

To guarantee the integrity of this compound, we employ a "Triangulation Protocol." This system uses HPLC for impurity profiling and qNMR for absolute mass balance.

Visualization: The Analytical Cross-Validation Logic

The following diagram illustrates the decision-making process for validating the triazole ester, ensuring no impurity goes undetected.

ValidationWorkflow Start Crude Ethyl 2-methyl-2-(triazol-2-yl)propanoate HPLC Primary: HPLC-UV (C18) (Check for Related Substances) Start->HPLC GC Secondary: GC-FID (Check for Volatiles/Solvents) Start->GC qNMR Orthogonal: 1H-qNMR (Absolute Assay % w/w) Start->qNMR Decision Compare Purity Values HPLC->Decision GC->Decision qNMR->Decision Pass PASS: Values within ±1.5% Release COA Decision->Pass Match Fail FAIL: Discrepancy > 2.0% Decision->Fail Mismatch Investigate Investigate: 1. Hygroscopicity (KF Titration) 2. Inorganic Salts (ROI) 3. UV Extinction Coeff. Fail->Investigate

Figure 1: Analytical triangulation workflow ensuring absolute purity determination.

Experimental Protocols & Methodologies

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Determine chromatographic purity and detect structurally related impurities (e.g., hydrolysis product: 2-methyl-2-(triazol-2-yl)propanoic acid).

  • Rationale: The triazole ring is basic; the ester is potentially labile. A buffered mobile phase is critical to prevent peak tailing and on-column hydrolysis.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5) – Buffers basicity.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% → 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Ester carbonyl) and 254 nm (Triazole ring).

  • Sample Prep: 1 mg/mL in 50:50 Water:ACN.

Protocol B: Quantitative NMR (qNMR)

Objective: Determine absolute assay (% w/w) to cross-validate HPLC area %.

  • Rationale: HPLC assumes all components have equal extinction coefficients (which is false). qNMR counts protons directly, providing a true mass balance.

  • Instrument: Bruker Avance III 400 MHz or higher.

  • Solvent: DMSO-d6 (Prevents ester hydrolysis compared to D2O; good solubility).

  • Internal Standard (IS): Maleic Acid (Traceable, high purity, distinct singlet @ 6.3 ppm).

  • Pulse Sequence: zg30 (30° pulse) or zg with D1=30s (Relaxation delay > 5*T1 is mandatory for quantification).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Weight,
    
    
    = Purity.[1][2][3]

Comparative Data Analysis

The following data represents a typical validation set for a high-purity batch.

ParameterHPLC-UV ResultsGC-FID ResultsqNMR ResultsInterpretation
Purity Value 99.2% (Area)99.5% (Area)97.8% (Weight)Discrepancy Detected.
Impurity Profile 0.8% Total Impurities0.1% Residual EtOHN/AHPLC misses volatiles; GC misses non-volatiles.
Water Content Not DetectedNot DetectedNot DetectedRoot Cause: Likely moisture or salt.
Corrected Assay N/AN/A97.8% The qNMR value is the "True" value.

Analysis of Discrepancy: The HPLC shows 99.2% purity, but qNMR shows 97.8%.

  • Cause: The sample likely contains ~1.4% inorganic salts (invisible to HPLC/GC) or retained moisture (invisible to UV).

  • Resolution: Perform Karl Fischer (KF) titration. If KF = 0.2%, perform Residue on Ignition (ROI). If ROI = 1.2%, the mass balance closes (97.8 + 0.2 + 1.2 = 99.2%).

Mechanistic Insight: The Triazole Isomer Challenge

A specific challenge with Ethyl 2-methyl-2-(triazol-2-yl)propanoate is the potential for isomerism (1,2,3-triazol-2-yl vs. 1,2,3-triazol-1-yl).

  • Synthesis Risk: Alkylation of 1,2,3-triazole often yields a mixture of N1 and N2 isomers.

  • Differentiation:

    • HPLC: Isomers typically have different retention times due to dipole moment differences.

    • NMR: The symmetry of the triazole ring protons is diagnostic.

      • 2-Substituted (Target): Triazole protons appear as a singlet (equivalent environment).

      • 1-Substituted (Impurity): Triazole protons appear as two doublets (non-equivalent).

IsomerDifferentiation Sample Sample Analysis NMR_Spec 1H-NMR Spectrum (Aromatic Region) Sample->NMR_Spec Singlet 2H Singlet @ ~7.8 ppm (Symmetric) NMR_Spec->Singlet Doublets 2 x 1H Doublets (Asymmetric) NMR_Spec->Doublets Result_Correct Target: 2-yl Isomer Singlet->Result_Correct Result_Wrong Impurity: 1-yl Isomer Doublets->Result_Wrong

Figure 2: NMR-based differentiation of triazole regioisomers.

References

  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment. Retrieved from

  • Santa Cruz Biotechnology. Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate Product Analysis. Retrieved from

  • ResearchGate. Analytical method development and validation for the determination of triazole antifungals. Retrieved from

  • TCI Chemicals. Ethyl 2-Methyl-2-(methyltellanyl)propanoate (Analogous Ester Analysis). Retrieved from

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Efficacy of Novel Triazole Antifungals: A Comparative Study of Ethyl 2-methyl-2-(triazol-2-YL)propanoate

For researchers, scientists, and drug development professionals, the emergence of new antifungal agents is a critical step forward in combating the growing threat of fungal infections. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the emergence of new antifungal agents is a critical step forward in combating the growing threat of fungal infections. This guide provides a comprehensive framework for evaluating the in vitro efficacy of novel triazole compounds, using Ethyl 2-methyl-2-(triazol-2-YL)propanoate as a case study. We will delve into the mechanistic underpinnings of triazole antifungals, present a detailed protocol for determining their efficacy against a panel of clinically relevant fungal strains, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are robust and self-validating.

The Rise of Triazoles and the Need for Novel Agents

Triazole antifungals have become a cornerstone in the treatment of a wide array of fungal infections, from superficial candidiasis to life-threatening invasive aspergillosis.[1][2] Their success lies in their specific mechanism of action, which offers a high therapeutic index. However, the increasing incidence of fungal infections, particularly in immunocompromised individuals, and the emergence of drug-resistant strains necessitate a continuous search for new, more potent triazole derivatives.[1][3] Ethyl 2-methyl-2-(triazol-2-YL)propanoate represents a novel scaffold with the potential for enhanced antifungal activity. This guide will equip you with the knowledge and methodologies to rigorously assess its potential.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The efficacy of triazole antifungals stems from their ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of these membranes.[2][4] Specifically, triazoles target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[1][3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane, ultimately arresting fungal growth.[4][5]

Triazole_Mechanism_of_Action cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway cluster_Drug_Action Drug Intervention Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Membrane_Integrity Cell Membrane Integrity Ergosterol->Membrane_Integrity Maintains Triazole Ethyl 2-methyl-2- (triazol-2-YL)propanoate Triazole->CYP51 Inhibits Toxic_Sterols Accumulation of Toxic Sterols CYP51->Toxic_Sterols Leads to Membrane_Disruption Fungal Cell Membrane Disruption Toxic_Sterols->Membrane_Disruption Antifungal_Susceptibility_Workflow Start Start: Fungal Culture and Compound Preparation Inoculum_Prep 1. Inoculum Preparation: Adjust fungal suspension to 0.5 McFarland standard Start->Inoculum_Prep Drug_Dilution 2. Drug Dilution: Prepare serial two-fold dilutions of the test compound Start->Drug_Dilution Microdilution 3. Broth Microdilution Assay: Inoculate diluted drug into 96-well plates Inoculum_Prep->Microdilution Drug_Dilution->Microdilution Incubation 4. Incubation: Incubate plates at 35°C for 24-48 hours Microdilution->Incubation MIC_Determination 5. MIC Determination: Visually or spectrophotometrically determine the lowest concentration with no visible growth Incubation->MIC_Determination MFC_Determination 6. MFC Determination: Subculture from clear wells onto agar plates MIC_Determination->MFC_Determination MFC_Incubation 7. Incubation of MFC Plates: Incubate agar plates at 35°C for 24-48 hours MFC_Determination->MFC_Incubation MFC_Reading 8. MFC Reading: Determine the lowest concentration that results in ≥99.9% killing MFC_Incubation->MFC_Reading End End: Data Analysis and Interpretation MFC_Reading->End

Caption: Experimental workflow for determining MIC and MFC.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. [6][7] Materials:

  • Test compound (Ethyl 2-methyl-2-(triazol-2-YL)propanoate) and control antifungal (e.g., Fluconazole)

  • Fungal strains (e.g., C. albicans, C. glabrata, C. neoformans, A. fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and control antifungal in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density at a specific wavelength using a plate reader. [6]

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum. [8][9] Materials:

  • MIC plates from the previous assay

  • Appropriate agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile micropipettes and tips

Procedure:

  • Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spot the aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the control spots.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in colonies (typically fewer than three) on the agar plate. [10]

Interpreting the Data: Fungistatic vs. Fungicidal Activity

The relationship between the MIC and MFC values provides insight into the nature of the antifungal agent's activity.

  • Fungistatic: If the MFC is significantly higher than the MIC (typically MFC/MIC ratio > 4), the compound is considered fungistatic, meaning it inhibits fungal growth but does not kill the fungi. [8]* Fungicidal: If the MFC is close to the MIC (MFC/MIC ratio ≤ 4), the compound is considered fungicidal, indicating that it actively kills the fungal cells. [8]

Conclusion

This guide provides a robust framework for the in vitro evaluation of novel triazole antifungals, using Ethyl 2-methyl-2-(triazol-2-YL)propanoate as a model. By adhering to standardized protocols and understanding the underlying principles of antifungal action, researchers can generate reliable and reproducible data to assess the potential of new drug candidates. The hypothetical data presented for Ethyl 2-methyl-2-(triazol-2-YL)propanoate suggests a promising profile with potent activity against a range of fungal pathogens, including fluconazole-resistant strains. Further investigation into its in vivo efficacy and toxicological profile is warranted to fully elucidate its therapeutic potential.

References

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Bentham Science. [Link]

  • Triazole antifungals. EBSCO. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [Link]

  • Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. Royal Society of Chemistry. [Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. National Center for Biotechnology Information. [Link]

  • Mode of Action of Antifungal Drugs. Microbiology Info.com. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. [Link]

  • (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. National Center for Biotechnology Information. [Link]

  • Minimum inhibitory concentration. Wikipedia. [Link]

  • Antifungal agents: mechanisms of action. ScienceDirect. [Link]

  • Determination of the Minimal Inhibitory Concentration (MIC) using E-test. Biotecnologie BT. [Link]

  • Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. IVAMI. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. National Center for Biotechnology Information. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Minimum fungicidal concentration: Significance and symbolism. IKS Health. [Link]

  • New Antifungal Document Editions. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • M27 4th Edition | PDF | Infection | Microbiology. Scribd. [Link]

  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. MDPI. [Link]

  • New Antifungal Agents with Azole Moieties. National Center for Biotechnology Information. [Link]

  • Emerging Applications of Triazole Antifungal Drugs. MDPI. [Link]

  • Triazole Antifungal Agents. Office of Environmental Health Hazard Assessment (OEHHA). [Link]

  • Antifungal effects of PC945, a novel inhaled triazole, on Candida albicans-infected immunocompromised mice. The Company of Biologists. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-methyl-2-(triazol-2-YL)propanoate

Operational Safety Guide: Handling Ethyl 2-methyl-2-(triazol-2-yl)propanoate Part 1: Executive Safety Directive Do not treat this compound as a generic reagent. Ethyl 2-methyl-2-(triazol-2-yl)propanoate is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Ethyl 2-methyl-2-(triazol-2-yl)propanoate

Part 1: Executive Safety Directive

Do not treat this compound as a generic reagent. Ethyl 2-methyl-2-(triazol-2-yl)propanoate is a specialized intermediate combining a lipophilic ester tail with a bioactive triazole core . This structural combination presents a dual-hazard profile: the volatility and flammability of an ester, coupled with the potential systemic toxicity and sensitization risks inherent to triazole heterocycles.

Core Safety Maxim: Until specific toxicological data confirms otherwise, handle this compound with the rigor reserved for Category 3 Acute Toxins and Reproductive Hazards .

Part 2: Hazard Identification (Structure-Activity Analysis)

As exact SDS data can be sparse for specific isomers, we apply Structure-Activity Relationship (SAR) safety logic to define your risk profile.

Functional GroupAssociated HazardOperational Implication
Ethyl Ester Moiety Flammability & Volatility Low flash point potential.[1][2] Vapors can travel to ignition sources.[2][3] Hydrolysis Risk: Breaks down into acids/alcohols on contact with moisture/mucosa.
Triazole Ring (2-yl) Systemic Toxicity Azoles are known CYP450 inhibitors. Potential for reproductive toxicity (teratogenicity) and skin sensitization .
Alpha-Methyl Group Steric Hindrance Increases lipophilicity, facilitating dermal absorption . It penetrates skin faster than unbranched analogs.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for all personnel handling >10 mg of substance.

Hand Protection (The "Double-Shell" Protocol)

Esters degrade standard latex rapidly. You must use a barrier that resists organic permeation.

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

  • Outer Layer: 5-8 mil High-Performance Nitrile or Silver Shield® (Laminate) if handling concentrated liquids.

  • Protocol: Inspect inner gloves for staining every 30 minutes. Change outer gloves immediately upon any splash.

Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill/Outside Hood): Full-face respirator with OV/P100 Cartridges (Organic Vapor + HEPA).

    • Why: The ester generates vapors; the solid/powder form generates toxic dust. You need protection from both.[1][4][5][6][7][8]

Eye & Body Protection[4][6][7][9]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of ester hydrolysis in the eye (acid burn).

  • Body: Flame-Resistant (FR) Lab Coat + Chemical Apron (Tyvek® or PVC) for liquid handling.

Part 4: Operational Workflow & Logic

The following diagram outlines the decision logic for safe handling, ensuring you match the engineering control to the physical state of the compound.

SafetyLogic Start Start: Handling Ethyl 2-methyl-2-(triazol-2-yl)propanoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Oil/Soln Weighing Weighing Protocol: Static-Free Balance inside Fume Hood Use Antistatic Gun Solid->Weighing Transfer Transfer Protocol: Use Glass Syringe (No plastic) Luer-Lock Needles only Liquid->Transfer DustControl Dust Control: Wet wipe surfaces immediately Avoid spatula flicking Weighing->DustControl Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Secondary Containment Tray DustControl->Reaction VaporControl Vapor Control: Keep Solvent Trap Cold Keep away from Heat/Sparks Transfer->VaporControl VaporControl->Reaction Quench Quench/Disposal: Treat waste as Halogenated/Toxic Do NOT mix with Oxidizers Reaction->Quench

Figure 1: Operational Safety Logic Flow. Blue paths indicate state-specific handling requirements; Green indicates safe reaction conditions; Red indicates critical disposal steps.

Part 5: Emergency Response Protocols

Scenario A: Skin Exposure

  • Immediate Action: Do not wipe. Wiping drives the lipophilic ester deeper into the dermis.

  • Flush: Drench with water for 15 minutes. Use mild soap (esters are hydrophobic; water alone is slow to remove them).

  • Medical: Monitor for signs of systemic azole toxicity (nausea, dizziness) for 24 hours.

Scenario B: Spills (>5 mL or >500 mg)

  • Evacuate: Clear the immediate zone.

  • Isolate: Turn off ignition sources (Stir plates, hot guns).

  • Neutralize: Cover with Vermiculite or Activated Carbon pads. Do not use paper towels (increases surface area for evaporation/flammability).

  • Clean: Collect into a sealed hazardous waste jar labeled "Toxic/Flammable Solid Waste."

Part 6: Disposal Strategy

  • Waste Classification: Hazardous Chemical Waste (Toxic, Flammable).

  • Segregation:

    • Do NOT mix with strong oxidizers (Peroxides, Nitric Acid) – Risk of violent exothermic reaction.

    • Do NOT mix with aqueous basic waste – Risk of hydrolysis releasing heat and potentially toxic byproducts.

  • Destruction: High-temperature incineration is the only validated method to destroy the triazole ring completely.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Ethyl propionate (Analogous Ester Data). Retrieved from [Link]

Sources

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